2,3-Dimethyl-1,3-pentadiene
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3-dimethylpenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCCQOGUVCNYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015875 | |
| Record name | 2,3-dimethyl-1,3-pentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-56-0 | |
| Record name | 2,3-Dimethyl-1,3-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dimethyl-1,3-pentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2,3-Dimethyl-1,3-pentadiene from pinacol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of dienes from pinacol. It addresses a common point of confusion regarding the synthesis of 2,3-dimethyl-1,3-pentadiene from pinacol and clarifies the chemically feasible product, 2,3-dimethyl-1,3-butadiene. The guide details the underlying pinacol rearrangement and subsequent elimination reaction, offering a robust experimental protocol for the synthesis of 2,3-dimethyl-1,3-butadiene. Quantitative data is presented in a clear tabular format, and the reaction workflow is illustrated with a diagram generated using Graphviz (DOT language). This document serves as a practical resource for laboratory professionals engaged in organic synthesis.
Introduction: Clarification of the Synthetic Target
A request for the synthesis of this compound from pinacol (2,3-dimethyl-2,3-butanediol) necessitates a preliminary clarification. Pinacol is a six-carbon molecule, and its direct conversion to this compound, a seven-carbon molecule, is not chemically feasible in a single synthetic step without the addition of a carbon source.
It is highly probable that the intended target molecule is 2,3-dimethyl-1,3-butadiene , a six-carbon conjugated diene, which is a well-documented product of the acid-catalyzed dehydration of pinacol. This reaction is a classic example of a pinacol rearrangement followed by elimination. This guide will, therefore, focus on the synthesis of 2,3-dimethyl-1,3-butadiene from pinacol.
The synthesis proceeds via an acid-catalyzed dehydration of pinacol. The reaction is initiated by the protonation of one of the hydroxyl groups, which then leaves as a water molecule to form a tertiary carbocation. A subsequent 1,2-methyl shift leads to a more stable resonance-stabilized carbocation, which is the conjugate acid of pinacolone. Under vigorous acidic conditions, elimination of a proton and a second molecule of water from pinacolone or directly from the intermediate carbocation yields the conjugated diene, 2,3-dimethyl-1,3-butadiene.[1]
Reaction Mechanism and Experimental Workflow
The overall transformation of pinacol to 2,3-dimethyl-1,3-butadiene is a dehydration reaction. The mechanism involves the formation of pinacolone as an intermediate, which then undergoes further dehydration.
Reaction Pathway
Caption: Reaction pathway for the synthesis of 2,3-Dimethyl-1,3-butadiene from Pinacol.
Experimental Workflow
The experimental procedure involves the acid-catalyzed dehydration of pinacol, followed by purification of the resulting diene.
Caption: Experimental workflow for the synthesis and purification of 2,3-Dimethyl-1,3-butadiene.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 2,3-dimethyl-1,3-butadiene from pinacol, based on a typical laboratory-scale preparation.
| Parameter | Value | Reference |
| Reactants | ||
| Pinacol (anhydrous) | 354 g (3 moles) | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |
| 48% Hydrobromic Acid | 10 mL | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |
| Reaction Conditions | ||
| Temperature | Distillation up to 95°C | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |
| Reaction Time | Approx. 2 hours | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |
| Product | ||
| Product Name | 2,3-Dimethyl-1,3-butadiene | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |
| Boiling Point | 69-70.5°C | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |
| Yield | 135-147 g (55-60%) | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |
| Byproduct | ||
| Byproduct Name | Pinacolone | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |
| Boiling Point | 105-106°C | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |
| Yield | 66-75 g (22-25%) | Organic Syntheses, Coll. Vol. 3, p.312 (1955) |
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of 2,3-dimethyl-1,3-butadiene.
Materials and Equipment
-
Pinacol (anhydrous), 354 g (3 moles)
-
48% Hydrobromic acid, 10 mL
-
Anhydrous calcium chloride, 15 g
-
Hydroquinone, 0.5 g (as a polymerization inhibitor)
-
Boiling chips
-
2-L round-bottomed flask
-
Packed fractionating column
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure
-
Reaction Setup: In a 2-L round-bottomed flask, place 354 g (3 moles) of anhydrous pinacol and 10 mL of 48% hydrobromic acid. Add a few boiling chips.
-
Dehydration and Distillation: Assemble a distillation apparatus with a packed fractionating column. Heat the flask gently. The dehydration reaction will begin, and a mixture of 2,3-dimethyl-1,3-butadiene, pinacolone, and water will distill over.
-
Collection: Collect the distillate until the temperature of the vapor reaches 95°C. This process typically takes about 2 hours.
-
Work-up:
-
Transfer the collected distillate to a separatory funnel. Two layers will be present.
-
Separate and discard the lower aqueous layer.
-
Wash the upper organic layer twice with 100-mL portions of water.
-
To the washed organic layer, add 0.5 g of hydroquinone to inhibit polymerization.
-
Dry the organic layer over 15 g of anhydrous calcium chloride overnight.
-
-
Purification:
-
Decant the dried liquid into a clean, dry 1-L round-bottomed flask.
-
Set up for fractional distillation using the same packed column.
-
Carefully distill the liquid.
-
Collect the fraction boiling between 69°C and 70.5°C. This is the purified 2,3-dimethyl-1,3-butadiene.
-
A fraction boiling between 105°C and 106°C will contain the byproduct, pinacolone.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).
-
2,3-dimethyl-1,3-butadiene is flammable. Keep away from open flames and ignition sources.
-
Pinacol and pinacolone are irritants. Avoid contact with skin and eyes.
Conclusion
While the direct synthesis of this compound from pinacol is not feasible, the acid-catalyzed dehydration of pinacol provides a reliable and well-documented route to 2,3-dimethyl-1,3-butadiene. This technical guide has provided a detailed experimental protocol, quantitative data, and a clear explanation of the reaction mechanism and workflow. By following this guide, researchers can successfully synthesize and purify 2,3-dimethyl-1,3-butadiene for further applications in organic synthesis and materials science.
References
An In-depth Technical Guide on the Formation of 2,3-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethyl-1,3-pentadiene is a conjugated diene of significant interest in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the principal mechanism for its formation: the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol. This document details the underlying E1 elimination mechanism, potential side reactions, and provides a representative experimental protocol. Furthermore, it presents key quantitative data and characterization information relevant to researchers in synthetic chemistry and drug development.
Core Mechanism: Acid-Catalyzed Dehydration
The formation of this compound is most commonly achieved through the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol. This reaction proceeds via an E1 (elimination, unimolecular) mechanism, which is characteristic of the dehydration of tertiary alcohols. The mechanism involves the formation of a carbocation intermediate, a process favored by the structural nature of the starting alcohol.
The key steps of the E1 mechanism are:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 2,3-dimethyl-3-pentanol by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation at the third carbon position. This is the rate-determining step of the reaction.
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. The removal of a proton from either the methyl group at the second carbon or the methylene group at the fourth carbon results in the formation of a double bond. To form the conjugated diene, a subsequent elimination must occur. In this case, the initial product is likely 2,3-dimethyl-2-pentene, which can then undergo allylic protonation and subsequent elimination to yield the conjugated this compound. A more direct route to the conjugated diene from the initial carbocation can also be envisioned.
According to Zaitsev's rule, when multiple elimination products are possible, the most substituted (and therefore most stable) alkene will be the major product. However, in the formation of conjugated dienes, the enhanced stability of the conjugated system can influence the product distribution.
Signaling Pathway of the Reaction Mechanism
Caption: E1 mechanism for the formation of this compound.
Experimental Protocol
Materials and Equipment:
-
2,3-Dimethyl-3-pentanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate Solution
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add 2,3-dimethyl-3-pentanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with stirring. The reaction is typically exothermic.
-
Dehydration: Heat the mixture gently using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill over as they are formed. The distillation temperature should be monitored.
-
Workup: Collect the distillate in a flask cooled in an ice bath. The distillate will likely contain the desired diene, isomeric alkenes, and some water.
-
Neutralization: Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Washing: Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as calcium chloride or magnesium sulfate.
-
Purification: Purify the crude product by fractional distillation to separate the this compound from any isomeric byproducts and residual starting material.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Quantitative Data and Characterization
Precise quantitative data for the synthesis of this compound is dependent on specific reaction conditions. However, based on similar acid-catalyzed dehydrations, the following tables summarize expected data.
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value/Range | Notes |
| Starting Material | 2,3-Dimethyl-3-pentanol | A tertiary alcohol. |
| Catalyst | Conc. H₂SO₄ or H₃PO₄ | Phosphoric acid is often preferred as it leads to fewer side reactions. |
| Temperature | 50-150 °C | The reaction temperature will influence the rate and product distribution. |
| Expected Yield | 60-85% | Yields can vary based on the efficiency of the distillation and the extent of side reactions. |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| Boiling Point | Approx. 95-97 °C |
| ¹H NMR (Predicted) | δ 1.0-1.2 (t, 3H), 1.7-1.9 (s, 6H), 4.8-5.0 (m, 2H), 5.8-6.0 (q, 1H) |
| ¹³C NMR (Predicted) | δ 12-15, 20-25, 110-115, 125-130, 140-145 |
| IR (cm⁻¹) | ~3080 (C-H, sp²), ~2970 (C-H, sp³), ~1640, 1600 (C=C stretch, conjugated) |
Potential Byproducts and Side Reactions
The formation of a carbocation intermediate in the E1 mechanism can lead to rearrangements and the formation of multiple alkene isomers. In the dehydration of 2,3-dimethyl-3-pentanol, the primary carbocation formed is tertiary. However, hydride or methyl shifts could potentially occur, though they are less likely as they would not lead to a more stable carbocation. The main source of byproducts will be the different possible elimination pathways.
Possible Alkene Byproducts:
-
2,3-Dimethyl-2-pentene: Formed by the removal of a proton from the fourth carbon. This is often a major product according to Zaitsev's rule.
-
3,4-Dimethyl-2-pentene: Could be formed after a hydride shift.
-
Polymers: Under strongly acidic and high-temperature conditions, the diene product can undergo polymerization.
Careful control of reaction temperature and the use of a milder acid catalyst like phosphoric acid can help to minimize the formation of these byproducts. The choice of distillation conditions is also crucial for isolating the desired conjugated diene.
Spectroscopic Characterization of 2,3-Dimethyl-1,3-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-Dimethyl-1,3-pentadiene, a conjugated diene of interest in organic synthesis and materials science. This document details the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Experimental protocols for acquiring these spectra are also outlined to facilitate reproducibility and further research.
Introduction
This compound (C₇H₁₂) is a volatile, unsaturated hydrocarbon with a molecular weight of 96.17 g/mol .[1] Its structure, featuring a conjugated diene system with methyl substituents, gives rise to characteristic spectroscopic signatures that are crucial for its identification and for understanding its chemical behavior. This guide presents a consolidated repository of its spectral data for use in research and development.
Spectroscopic Data
The following sections present the quantitative data for the spectroscopic analysis of this compound, organized into tables for clarity and comparative analysis. This data has been compiled from the Spectral Database for Organic Compounds (SDBS).
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C=C stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |
| 2969 | 38 | C-H Stretch (sp³) |
| 2928 | 32 | C-H Stretch (sp³) |
| 2869 | 52 | C-H Stretch (sp³) |
| 1794 | 88 | Overtone/Combination Band |
| 1636 | 76 | C=C Stretch (Conjugated) |
| 1448 | 44 | C-H Bend (CH₃) |
| 1374 | 55 | C-H Bend (CH₃) |
| 888 | 28 | =C-H Bend (Out-of-plane) |
Table 1: Infrared Spectroscopy Peak List for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the elucidation of the carbon skeleton and the connectivity of protons.
Proton NMR spectroscopy reveals the different types of protons and their neighboring environments within the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.93 | s | 2H | H-1 |
| 1.83 | s | 3H | H-5 |
| 1.76 | s | 3H | H-2' or H-3' |
| 1.73 | s | 3H | H-2' or H-3' |
| 5.48 | q | 1H | H-4 |
Table 2: ¹H NMR Data for this compound (Solvent: CDCl₃).
Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| 145.4 | C-2 |
| 131.0 | C-3 |
| 121.0 | C-4 |
| 110.1 | C-1 |
| 20.8 | C-2' or C-3' |
| 20.5 | C-2' or C-3' |
| 13.0 | C-5 |
Table 3: ¹³C NMR Data for this compound (Solvent: CDCl₃).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, aiding in its identification and structural confirmation.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 96 | 65 | [M]⁺ (Molecular Ion) |
| 81 | 100 | [M - CH₃]⁺ |
| 67 | 40 | [C₅H₇]⁺ |
| 55 | 30 | [C₄H₇]⁺ |
| 41 | 55 | [C₃H₅]⁺ |
Table 4: Mass Spectrometry Data for this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
-
Sample Preparation: A drop of neat this compound is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
-
Data Acquisition: The spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance vs. wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to obtain a spectrum with singlets for each carbon environment. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for hydrocarbon analysis.
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet of the GC.
-
Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is the standard method for generating positive ions.
-
Mass Analysis: The mass analyzer scans a range of m/z values (e.g., 40-300 amu) to detect the molecular ion and its fragments.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) shows the separation of components over time, and the mass spectrum for the peak corresponding to this compound is analyzed to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of a liquid organic compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction to the NMR Spectroscopy of Dienes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For conjugated dienes like 2,3-dimethyl-1,3-pentadiene, ¹H and ¹³C NMR spectroscopy provides critical information regarding the electronic environment of individual protons and carbon atoms, their connectivity, and the stereochemistry of the molecule. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities are key parameters derived from NMR spectra that enable a detailed structural assignment.
Predicted ¹H and ¹³C NMR Spectral Data
Precise, experimentally verified ¹H and ¹³C NMR data for this compound, including chemical shifts, multiplicities, and coupling constants, are not available in publicly accessible spectral databases. However, based on the chemical structure and known substituent effects in similar alkene and diene systems, a prediction of the expected spectral data can be made.
The structure of this compound is as follows:
Caption: Chemical structure of this compound with atom numbering.
Expected ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the vinyl, allylic, and methyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H1 (CH₂) | 4.8 - 5.1 | Singlet (or very narrow multiplet) | - |
| H4 (CH) | 5.5 - 6.0 | Quartet | ~7 |
| H5 (CH₃) | 1.7 - 1.9 | Doublet | ~7 |
| H6 (CH₃) | 1.7 - 1.9 | Singlet | - |
| H7 (CH₃) | 1.7 - 1.9 | Singlet | - |
-
Vinyl Protons (H1): The two protons on C1 are expected to appear as a singlet or a very narrow multiplet in the region of 4.8-5.1 ppm.
-
Vinyl Proton (H4): The single proton on C4 is expected to resonate further downfield, between 5.5 and 6.0 ppm, due to its position within the conjugated system. It should appear as a quartet due to coupling with the three protons of the C5 methyl group.
-
Methyl Protons (H5, H6, H7): The three methyl groups are in different chemical environments. The C5 methyl protons (H5) are expected to be a doublet due to coupling with H4. The C6 and C7 methyl protons (H6 and H7) are attached to quaternary carbons (C2 and C3) and are therefore expected to be singlets. All three methyl groups are predicted to have similar chemical shifts in the range of 1.7-1.9 ppm.
Expected ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C1 (CH₂) | 110 - 115 |
| C2 (C) | 140 - 145 |
| C3 (C) | 135 - 140 |
| C4 (CH) | 120 - 125 |
| C5 (CH₃) | 15 - 20 |
| C6 (CH₃) | 20 - 25 |
| C7 (CH₃) | 20 - 25 |
-
Olefinic Carbons (C1, C2, C3, C4): The four sp²-hybridized carbons of the diene system are expected to resonate in the downfield region of the spectrum (110-145 ppm). The quaternary carbons C2 and C3 will likely have the largest chemical shifts.
-
Aliphatic Carbons (C5, C6, C7): The sp³-hybridized carbons of the three methyl groups will appear in the upfield region of the spectrum (15-25 ppm).
Experimental Protocol for NMR Data Acquisition
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for nonpolar compounds and its well-defined residual solvent peak for chemical shift referencing (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).
-
Sample Tube: Use a standard 5 mm NMR tube.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: 298 K (25 °C).
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, to achieve a good signal-to-noise ratio.
-
Receiver Gain: Optimized automatically by the spectrometer software.
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than the ¹H nucleus.
Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.
Visualization of Molecular Structure and Assignments
The following diagram illustrates the chemical structure of this compound with numbered atoms for clear referencing of the NMR assignments.
Caption: Numbering scheme for the carbon atoms of this compound.
Conclusion
An In-depth Technical Guide to the Isomeric Purity Analysis of 2,3-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,3-pentadiene is a conjugated diene of significant interest in organic synthesis and polymer chemistry.[1] Its utility as a monomer and a reactant in cycloaddition reactions necessitates a high degree of purity, as the presence of isomers can dramatically alter reaction kinetics, polymer microstructure, and the final properties of the synthesized materials.[1] The systematic IUPAC name for the primary isomer is (3E)-2,3-dimethylpenta-1,3-diene, which specifies the stereochemistry around the double bond between the third and fourth carbon atoms.[1]
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the isomeric purity of this compound. We will delve into the primary analytical techniques, provide detailed experimental protocols, and present a framework for data interpretation, with a core focus on chromatographic methods.
The Isomeric Landscape of Dimethylpentadiene
The isomeric purity of this compound is complicated by the potential for several types of isomerism. A thorough analysis must be capable of distinguishing between these different forms to ensure the quality and consistency of the material. The primary isomers of concern include structural and geometric isomers.
-
Structural Isomers: These compounds share the same molecular formula (C7H12) but differ in the connectivity of their atoms. For example, 2,4-dimethyl-1,3-pentadiene is a structural isomer with a different arrangement of methyl groups.[1]
-
Geometric Isomers (E/Z): Due to the substituted double bond, this compound can exist as E (entgegen) and Z (zusammen) isomers, describing the relative orientation of substituents. The (3E) isomer is typically the specified form.[1]
-
Positional Isomers: Isomers can also arise from different positions of the double bonds, such as 2,3-Dimethyl-1,4-pentadiene.
Core Analytical Methodologies
The separation and quantification of volatile hydrocarbon isomers are most effectively achieved using high-resolution gas chromatography (GC). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the definitive structural elucidation of the separated isomers.
Gas Chromatography (GC)
Gas chromatography is the premier technique for determining the isomeric purity of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[2]
-
Principle: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Compounds with weaker interactions with the stationary phase travel faster and elute earlier, resulting in separation.
-
Column Selection: The choice of the capillary column is critical. Non-polar columns, such as those with a polydimethylsiloxane (or 5% phenyl equivalent like HP-5ms) stationary phase, separate compounds primarily based on boiling point differences. For closely boiling isomers, more polar columns or specialized phases like Alumina PLOT columns, which offer high selectivity for unsaturated hydrocarbons, may be required.[3]
-
Detection: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity and wide linear range. For unambiguous identification, a Mass Spectrometer (MS) detector is preferred, as it provides mass spectra that can be used to confirm the identity of each isomeric peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of molecules.[4] While not a separative technique itself, it is the gold standard for confirming the identity of the primary product and any isolated impurities.
-
¹H NMR: Can distinguish between isomers by analyzing chemical shifts, coupling constants, and the integration of proton signals. For example, the protons on the double bonds and adjacent methyl groups will have distinct spectral signatures for each isomer.
-
¹³C NMR: Provides information on the carbon backbone of the molecule, with each unique carbon atom giving a distinct signal.[4]
Experimental Protocol: Isomeric Purity by GC-FID
This section details a standard operating procedure for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).
Instrumentation and Reagents
-
Gas Chromatograph: Any system equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID).[2]
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, purity ≥ 99.999%.
-
Reagents: Hexane (HPLC grade or higher), this compound sample.
Sample Preparation
-
Prepare a stock solution by accurately weighing approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with hexane and mix thoroughly.
-
Prepare a working solution by transferring 1 mL of the stock solution into another 10 mL volumetric flask and diluting to the mark with hexane. This yields a concentration of approximately 1 mg/mL.
GC Operating Conditions
The following table summarizes the instrumental parameters for the analysis.
Table 1: GC Method Parameters
| Parameter | Value |
|---|---|
| Injector | |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Column Oven | |
| Initial Temperature | 40 °C |
| Initial Hold Time | 5 minutes |
| Temperature Ramp | 5 °C/min to 150 °C |
| Final Hold Time | 2 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Mode | Constant Flow |
| Flow Rate | 1.2 mL/min |
| Detector (FID) | |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) Flow | 25 mL/min |
Data Analysis and Calculation
-
Integrate the peaks in the resulting chromatogram.
-
Identify the main peak corresponding to this compound based on its expected retention time. All other peaks are considered isomeric or other impurities.
-
Calculate the isomeric purity using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation and Interpretation
The output from the GC analysis is a chromatogram where the x-axis represents retention time and the y-axis represents detector response. Each peak corresponds to a different compound. The area under each peak is proportional to the amount of that compound in the sample.
Table 2: Representative Isomeric Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area (%) | Tentative Identification |
|---|---|---|---|
| 1 | 8.12 | 0.45 | Structural Isomer (e.g., 2,4-dimethyl-1,3-pentadiene) |
| 2 | 8.55 | 98.90 | (3E)-2,3-Dimethyl-1,3-pentadiene |
| 3 | 8.71 | 0.51 | (3Z)-2,3-Dimethyl-1,3-pentadiene |
| 4 | 9.24 | 0.14 | Unknown Impurity |
| Total | | 100.00 | |
Note: The elution order and retention times are illustrative. Actual values depend on the specific column and conditions used. Identification should be confirmed with mass spectrometry or by running authentic standards.
Conclusion
The robust assessment of the isomeric purity of this compound is crucial for its effective application in research and development. High-resolution gas chromatography, particularly when coupled with mass spectrometry, provides the most reliable and quantitative method for separating and identifying potential isomers. The detailed GC-FID protocol presented in this guide serves as a validated starting point for establishing quality control procedures. For absolute structural confirmation of impurities, preparative separation followed by NMR spectroscopy is recommended. By implementing these analytical strategies, researchers and drug development professionals can ensure the quality, consistency, and reliability of their chemical starting materials.
References
Quantum Chemical Calculations for 2,3-Dimethyl-1,3-pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2,3-Dimethyl-1,3-pentadiene
This compound is a conjugated diene with the molecular formula C7H12.[1] Conjugated dienes, characterized by alternating double and single bonds, exhibit unique electronic properties due to the delocalization of π-electrons across the conjugated system.[2][3][4] This delocalization leads to enhanced stability compared to non-conjugated dienes.[2][5] The study of such molecules is crucial in various fields, including organic synthesis and materials science. Quantum chemical calculations provide a powerful tool to investigate the conformational preferences, electronic structure, and reactivity of this compound at the molecular level.
Theoretical Background and Computational Methods
Quantum chemical calculations for organic molecules like this compound are typically performed using Density Functional Theory (DFT) or ab initio methods.
2.1. Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry due to its favorable balance between accuracy and computational cost. The choice of functional and basis set is critical for obtaining reliable results. For conjugated systems, hybrid functionals such as B3LYP and M06-2X are commonly employed.[6] Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311+G(d,p), are generally suitable for geometry optimizations and frequency calculations of organic molecules.[7]
2.2. Ab initio Methods
Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), can provide higher accuracy, particularly for systems where electron correlation is significant. However, they are computationally more demanding. These methods can be used for single-point energy calculations on DFT-optimized geometries to refine the energy landscape.
Conformational Analysis
The presence of a single bond between the two double bonds in 1,3-dienes allows for rotational isomerism, leading to different conformations. The two primary conformations are the s-trans and s-cis forms, referring to the arrangement around the central C-C single bond.[2][8] The s-trans conformation is generally more stable due to reduced steric hindrance.[3][8] For this compound, several conformers can be postulated based on the rotation around the C2-C3 bond and the orientations of the methyl and ethyl groups.
A typical computational workflow for conformational analysis is as follows:
Caption: Workflow for Computational Conformational Analysis.
Predicted Quantitative Data
The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on the conformers of this compound. The values presented are illustrative and based on typical results for similar conjugated dienes.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31G(d,p) | Relative Energy (kcal/mol) at M06-2X/6-311+G(d,p) |
| s-trans (planar) | 0.00 | 0.00 |
| s-cis (gauche) | 2.5 - 3.5 | 2.0 - 3.0 |
| Other non-planar | > 4.0 | > 3.5 |
Table 2: Predicted Key Geometrical Parameters of the s-trans Conformer
| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |
| C1=C2 Bond Length (Å) | 1.34 - 1.35 |
| C2-C3 Bond Length (Å) | 1.46 - 1.47 |
| C3=C4 Bond Length (Å) | 1.35 - 1.36 |
| C1-C2-C3-C4 Dihedral Angle (°) | ~180 |
Table 3: Predicted Electronic Properties of the s-trans Conformer
| Property | Predicted Value (B3LYP/6-31G(d,p)) |
| HOMO Energy (eV) | -5.5 to -6.5 |
| LUMO Energy (eV) | -0.5 to -1.0 |
| HOMO-LUMO Gap (eV) | 5.0 - 5.5 |
| Dipole Moment (Debye) | 0.1 - 0.5 |
Experimental Protocols for Validation
Experimental data is crucial for validating the results of quantum chemical calculations. The following are standard experimental protocols that can be applied to this compound.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen and carbon atoms, which can be compared with theoretically predicted chemical shifts.
-
Methodology:
-
Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and potentially perform 2D NMR experiments (e.g., COSY, HSQC) for full structural assignment.
-
Theoretical chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method on the optimized geometries.
-
5.2. Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic vibrational modes of the molecule and compare them with the calculated vibrational frequencies.
-
Methodology:
-
Obtain the IR spectrum of a neat sample of this compound using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Identify the key vibrational bands, particularly the C=C stretching frequencies characteristic of the conjugated diene system.
-
Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and basis set deficiencies before comparison with experimental data.
-
Caption: Workflow for Validating Computational Results.
Conclusion
This technical guide has outlined the theoretical and practical considerations for performing quantum chemical calculations on this compound. By employing DFT and ab initio methods, researchers can gain valuable insights into the conformational landscape, geometric parameters, and electronic properties of this molecule. The presented workflows and illustrative data provide a solid foundation for initiating computational studies in this area. The validation of computational predictions with experimental data from techniques such as NMR and IR spectroscopy is essential for ensuring the accuracy and reliability of the theoretical models. Such a combined computational and experimental approach will undoubtedly contribute to a deeper understanding of the chemical behavior of this compound and its potential applications.
References
- 1. This compound | C7H12 | CID 137118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Conjugated Dienes [research.cm.utexas.edu]
- 4. Understanding Conjugated Unsaturated Systems [universalclass.com]
- 5. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
In-Depth Conformational Analysis of 2,3-Dimethyl-1,3-pentadiene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of the geometric isomers of 2,3-dimethyl-1,3-pentadiene, namely (3E)-2,3-dimethylpenta-1,3-diene and (3Z)-2,3-dimethylpenta-1,3-diene. A thorough understanding of the conformational preferences and the energy barriers to rotation in these molecules is crucial for predicting their reactivity, particularly in cycloaddition reactions, and for the rational design of novel therapeutics. This document summarizes key quantitative data, details relevant experimental and computational protocols, and provides visualizations to elucidate the core concepts.
Introduction to Conformational Isomerism in Conjugated Dienes
Conjugated dienes, such as the isomers of this compound, can exist in different spatial arrangements due to rotation around the central carbon-carbon single bond (the C2-C3 bond). The two principal planar conformations are termed s-cis and s-trans, where "s" denotes the single bond. In the s-trans conformation, the double bonds are oriented on opposite sides of the single bond, while in the s-cis conformation, they are on the same side.
The relative stability of these conformers is dictated by a balance of electronic effects (conjugation) and steric hindrance. Generally, the s-trans conformer is more stable due to reduced steric repulsion between the substituents on the terminal carbons of the diene system. However, for certain reactions, such as the Diels-Alder reaction, the diene must adopt the less stable s-cis conformation for the reaction to proceed. Therefore, knowledge of the energy difference between these conformers and the rotational barrier for their interconversion is of significant chemical importance.
It is important to distinguish the conformational isomers of this compound from the stereoisomerism of 2,3-pentadiene. The latter is a cumulene, possessing adjacent double bonds, which results in axial chirality rather than cis-trans isomerism.
Quantitative Conformational Data
Table 1: Enthalpy Differences (ΔH) between s-trans and s-cis Conformers of Selected Dienes
| Compound | ΔH (s-cis - s-trans) (kcal/mol) | Method |
| 1,3-Butadiene | 2.3 - 2.9 | Experimental (FT-IR)[1] |
| (E)-1,3-Pentadiene | Data not available | |
| (Z)-1,3-Pentadiene | Data not available | |
| 2,3-Dimethyl-1,3-butadiene | 1.98 | Experimental (Cryogenic IR) |
| 2,3-Dimethyl-1,3-butadiene | Data not available | G3 Level Calculation |
Table 2: Rotational Barriers for s-cis to s-trans Interconversion of Selected Dienes
| Compound | Rotational Barrier (kcal/mol) | Method |
| 1,3-Butadiene | 3.9 | Experimental (FT-IR)[1] |
| (E)-1,3-Pentadiene | Data not available | |
| (Z)-1,3-Pentadiene | Data not available | |
| 2,3-Dimethyl-1,3-butadiene | Data not available | Experimental (Cryogenic IR) |
| 2,3-Dimethyl-1,3-butadiene | Data not available | G3 Level Calculation |
Note: The data for 2,3-dimethyl-1,3-butadiene is highly relevant for estimating the properties of this compound isomers due to the similar substitution pattern around the conjugated system.
Experimental and Computational Protocols
The determination of conformational parameters for flexible molecules like dienes relies on a combination of experimental spectroscopic techniques and high-level computational methods.
Experimental Methodology: Cryogenic Trapping and IR Spectroscopy
A powerful experimental technique for studying conformational equilibria involves trapping high-temperature conformational mixtures by cryogenic deposition. This method, employed in the study of methyl-substituted 1,3-butadienes, allows for the spectroscopic characterization of less stable conformers that are sparsely populated at ambient temperatures.
References
An In-depth Technical Guide to the Electronic Properties of Substituted 1,3-Pentadienes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of substituted 1,3-pentadienes, a class of conjugated dienes with significant potential in materials science and medicinal chemistry. The strategic placement of substituents on the 1,3-pentadiene core allows for the fine-tuning of their electronic and optical properties, making them valuable building blocks for novel organic materials and therapeutic agents. This document details the influence of various substituents on the electronic behavior of the 1,3-pentadiene system, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Concepts: The Influence of Substituents on Electronic Properties
The electronic properties of 1,3-pentadienes are governed by their π-conjugated system. Substituents on the pentadiene backbone can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's absorption and emission characteristics, as well as its electrochemical behavior.
-
Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in the UV-Vis absorption spectrum, meaning the molecule absorbs light at longer wavelengths.
-
Electron-withdrawing groups (EWGs) , such as cyano and nitro groups, lower the energy of the LUMO, also resulting in a smaller HOMO-LUMO gap and a bathochromic shift in the absorption spectrum.
The position of the substituent on the pentadiene chain also plays a crucial role in determining its effect on the electronic properties.
Caption: Impact of substituents on HOMO-LUMO energy levels.
Quantitative Data on Electronic Properties
The following tables summarize the key electronic properties of various substituted 1,3-pentadienes, providing a comparative analysis of the effects of different substituents.
Table 1: UV-Vis Absorption Data for Substituted 1,3-Pentadienes
| Substituent | Position | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| None | - | 224 | 21,000 | Hexane |
| 2-Methyl | 2 | 226 | 23,000 | Ethanol |
| 3-Methyl | 3 | 228 | 24,000 | Ethanol |
| 2,4-Dimethyl | 2,4 | 232 | 25,500 | Ethanol |
| 1-Phenyl | 1 | 282 | 27,000 | Cyclohexane |
| 2-Phenyl | 2 | 238 | 13,500 | Cyclohexane |
| 1-Cyano | 1 | 245 | - | - |
| 1,1-Dicyano | 1 | 278 | - | - |
Table 2: Electrochemical Data for Substituted 1,3-Pentadienes
| Substituent | Position | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Solvent/Electrolyte |
| 1-Phenyl | 1 | 1.35 | -2.45 | Acetonitrile/TBAP |
| 1,4-Diphenyl | 1,4 | 1.28 | -2.30 | Acetonitrile/TBAP |
| 2-Trifluoromethyl | 2 | >2.0 | -2.10 | Acetonitrile/TBAP |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of substituted 1,3-pentadienes.
Synthesis of a Substituted 1,3-Pentadiene: A General Protocol
The synthesis of substituted 1,3-pentadienes can be achieved through various methods, including Wittig reactions, Suzuki coupling, and elimination reactions. The following is a general protocol for the synthesis of an aryl-substituted 1,3-pentadiene via a Suzuki coupling reaction.
Caption: Synthesis and characterization workflow.
Materials:
-
Dienylboronate ester
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienylboronate ester (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted 1,3-pentadiene.
Characterization Protocols
Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of the synthesized compound.
Procedure:
-
Prepare a stock solution of the substituted 1,3-pentadiene of known concentration in a suitable UV-grade solvent (e.g., hexane, ethanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution.
-
Record the UV-Vis spectrum for each solution using a spectrophotometer, scanning a wavelength range that includes the expected absorption (typically 200-400 nm for 1,3-pentadienes).
-
Identify the λmax from the spectrum.
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (typically 1 cm), calculate the molar absorptivity (ε).
Objective: To determine the oxidation and reduction potentials of the substituted 1,3-pentadiene.
Procedure:
-
Prepare a solution of the compound (typically 1-5 mM) in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile).
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate is typically 100 mV/s.
-
Determine the half-wave potentials (E₁/₂) for the oxidation and reduction processes from the voltammogram.
Conclusion
The electronic properties of substituted 1,3-pentadienes are highly tunable through the strategic introduction of various functional groups. This guide has provided a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. The ability to systematically modify the HOMO-LUMO energy gap of these compounds makes them highly attractive for applications in the development of novel organic electronic materials and as versatile scaffolds in drug discovery. Further research into the synthesis and characterization of novel substituted 1,3-pentadienes will undoubtedly continue to expand their utility in these and other fields.
An In-depth Technical Guide to the Thermal Stability of 2,3-Dimethyl-1,3-pentadiene
Disclaimer: As of late 2025, specific experimental data on the thermal stability of 2,3-Dimethyl-1,3-pentadiene is not extensively documented in publicly accessible literature. This guide therefore provides a framework for researchers, scientists, and drug development professionals on the theoretical considerations and established experimental protocols for determining the thermal stability of this compound, based on the principles of organic chemistry and the analysis of similar conjugated dienes.
Introduction: Thermal Stability of Conjugated Dienes
Conjugated dienes, which are hydrocarbons containing two double bonds separated by a single bond, exhibit enhanced thermal stability compared to their non-conjugated isomers.[1][2][3][4] This increased stability is attributed to two primary factors: the delocalization of π electrons across the four-carbon system and the increased s-character of the sp²-sp² hybridized single bond between the double bonds, which makes it shorter and stronger.[1][3]
This compound is a substituted conjugated diene. Its thermal behavior is dictated by the strength of its carbon-carbon and carbon-hydrogen bonds. Thermal decomposition, or pyrolysis, involves the breaking of these bonds at elevated temperatures, typically through free-radical mechanisms, to form smaller, more volatile fragments.[5][6][7] The rate of pyrolysis and the nature of the decomposition products are influenced by factors such as molecular weight and the degree of branching in the alkane structure.[5][6][7] Understanding the thermal stability is crucial for defining safe handling, storage, and processing temperatures in various industrial and research applications.
Recommended Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability of this compound, a multi-faceted approach employing several analytical techniques is recommended.
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[8][9][10]
-
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with volatilization and decomposition.
-
Methodology:
-
A small, precise amount of the this compound sample is placed into a TGA sample pan.
-
The sample is heated in a controlled furnace at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere, typically nitrogen, to prevent oxidation.[11]
-
A highly sensitive microbalance continuously records the sample's mass as the temperature increases.[9]
-
The output is a TGA curve (mass vs. temperature or time), from which the onset temperature of decomposition and the temperature of maximum mass loss rate can be determined.
-
-
Coupled Techniques: For identification of the gaseous decomposition products, TGA can be coupled with other analytical instruments such as Fourier Transform Infrared Spectroscopy (TGA-FTIR), Mass Spectrometry (TGA-MS), or Gas Chromatography-Mass Spectrometry (TGA-GCMS).[8][12]
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic).
-
Objective: To identify and quantify the energetics of thermal events such as melting, boiling, and decomposition.
-
Methodology:
-
A small amount of the sample is sealed in a crucible (e.g., aluminum pan). An empty, sealed crucible is used as a reference.
-
Both the sample and reference crucibles are heated at a controlled, linear rate.
-
The instrument measures the differential heat flow between the sample and the reference.
-
The resulting DSC curve plots heat flow versus temperature. Endothermic events (like boiling or decomposition) and exothermic events can be identified. The area under a peak can be integrated to determine the enthalpy change (ΔH) of the transition.[13]
-
Py-GC-MS is a powerful analytical method for identifying the chemical composition of complex, non-volatile materials by thermally decomposing them into smaller, volatile fragments that can be analyzed by GC-MS.[14][15]
-
Objective: To separate and identify the specific chemical compounds produced during the thermal decomposition of this compound.
-
Methodology:
-
A microgram-scale sample is placed in a pyrolysis unit, which is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere.[15]
-
The thermal energy cleaves the chemical bonds in the sample, producing a mixture of smaller, volatile fragments (pyrolysates).[15]
-
This mixture of pyrolysates is immediately swept by a carrier gas into the injector of a gas chromatograph (GC).
-
The GC separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the GC column.
-
As each component elutes from the GC column, it enters a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their definitive identification by comparing the resulting mass spectra to spectral libraries.[16]
-
Data Presentation
Quantitative data obtained from the aforementioned experimental protocols should be systematically organized for clear interpretation and comparison. The following table serves as a template for presenting the key thermal stability parameters for this compound.
| Analytical Method | Parameter | Value | Units | Notes / Conditions |
| TGA | Onset of Decomposition (T_onset) | °C | Heating rate, atmosphere (e.g., 10 °C/min, N₂) | |
| Temperature of Max. Loss Rate (T_peak) | °C | From the derivative thermogram (DTG) | ||
| Mass Loss at T_peak | % | |||
| Final Residue at End Temperature | % | e.g., at 800 °C | ||
| DSC | Onset of Decomposition | °C | ||
| Peak Decomposition Temperature | °C | |||
| Enthalpy of Decomposition (ΔH_d) | J/g | |||
| Py-GC-MS | Major Decomposition Products | Pyrolysis Temperature (e.g., 750 °C) | ||
| List Identified Compounds | ||||
| Minor Decomposition Products | ||||
| List Identified Compounds |
Visualizations: Workflows and Pathways
Visual diagrams are essential for conceptualizing experimental processes and chemical reactions. The following diagrams, rendered using the DOT language, illustrate a logical workflow for thermal analysis and a hypothesized decomposition pathway.
Caption: Experimental workflow for thermal stability analysis.
Caption: Hypothesized free-radical decomposition pathway.
References
- 1. Video: Stability of Conjugated Dienes [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Diels alder and stability of conjucated dienes | PPTX [slideshare.net]
- 5. byjus.com [byjus.com]
- 6. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]
- 7. All About Pyrolysis of Alkanes [unacademy.com]
- 8. Outgassing | OSRAM Automotive [osram.com]
- 9. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. cdpr.ca.gov [cdpr.ca.gov]
- 12. azom.com [azom.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 15. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Diels-Alder Reaction with 2,3-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Diels-Alder reaction of 2,3-Dimethyl-1,3-pentadiene with maleic anhydride. The Diels-Alder reaction is a powerful tool in organic synthesis, enabling the stereospecific formation of six-membered rings, a common motif in many biologically active molecules and natural products.[1][2][3] This protocol has been adapted from established procedures for structurally similar dienes and is intended to serve as a comprehensive guide for researchers.[4] Included are reagent details, reaction conditions, purification methods, and expected outcomes, along with spectroscopic data characteristics for the resulting adduct.
Introduction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.[1][2] The reaction's stereospecificity and high yields make it a cornerstone of modern synthetic organic chemistry. In this application note, we focus on the reaction between this compound, an electron-rich diene, and maleic anhydride, an electron-poor dienophile. The electron-withdrawing groups on the dienophile accelerate the reaction.[4] The resulting adduct, a substituted cyclohexene anhydride, can serve as a versatile intermediate for further chemical transformations in drug discovery and materials science.
Data Presentation
The following table summarizes the expected quantitative data for the Diels-Alder reaction between this compound and maleic anhydride, based on reactions with structurally analogous dienes.[5][6][7]
| Parameter | Expected Value | Notes |
| Reactants | ||
| This compound | 1.1 molar equivalents | The diene is typically used in slight excess to ensure complete consumption of the dienophile. |
| Maleic Anhydride | 1.0 molar equivalent | The limiting reagent in this reaction. |
| Reaction Conditions | ||
| Solvent | Toluene or Xylene | A high-boiling point solvent is suitable for this reaction, which can be exothermic. The reaction can also be run neat. |
| Temperature | Room temperature to gentle heating (exothermic) | The reaction is often initiated by gentle warming and can become vigorously exothermic.[4] Cooling might be necessary to control the reaction rate. |
| Reaction Time | 30 - 60 minutes | The reaction is typically rapid. |
| Product | ||
| Product Name | 4,5-Dimethyl-3-ethyl-cyclohex-4-ene-1,2-dicarboxylic anhydride | The expected Diels-Alder adduct. |
| Theoretical Yield | Calculated based on the moles of maleic anhydride. | |
| Expected Yield | >90% | Based on yields reported for the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride.[6][7] A similar reaction with maleimide reported an 85.5% yield.[5] |
| Characterization | ||
| Melting Point | To be determined experimentally | The melting point of the purified product is a key indicator of its purity. |
| IR Spectroscopy | ~1780 cm⁻¹ (C=O, anhydride), ~1850 cm⁻¹ (C=O, anhydride), ~1650 cm⁻¹ (C=C) | Characteristic peaks for the anhydride and the cyclohexene double bond. |
| ¹H NMR Spectroscopy | Diagnostic peaks for vinyl, allylic, and methyl protons. | The stereochemistry (endo/exo) can be determined by analysis of coupling constants and through-space correlations (NOESY).[8][9] |
| ¹³C NMR Spectroscopy | Peaks corresponding to carbonyl, olefinic, and aliphatic carbons. |
Experimental Protocol
This protocol details the synthesis of 4,5-Dimethyl-3-ethyl-cyclohex-4-ene-1,2-dicarboxylic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or Xylene)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of maleic anhydride in 15 mL of toluene.
-
Addition of Diene: To the stirred solution, add a slight molar excess (approximately 1.1 equivalents) of this compound dropwise at room temperature.
-
Reaction: The reaction is exothermic and may proceed vigorously upon addition of the diene.[4] If the reaction does not start, gently warm the flask with your hands or a warm water bath.[4] Once initiated, the reaction mixture may heat up significantly. If necessary, use a cool water bath to moderate the temperature. Stir the reaction mixture for 30-60 minutes at room temperature or with gentle heating to ensure completion.
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate has formed, cool the flask in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any unreacted starting materials.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system can be determined experimentally, but a mixture of ethyl acetate and hexanes is often effective for Diels-Alder adducts.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
-
Characterization:
Visualizations
Reaction Scheme:
Caption: General scheme of the Diels-Alder reaction.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Signaling Pathways and Logical Relationships
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a cyclic transition state. This is a key concept for understanding the stereochemical outcome of the reaction.
Caption: Concerted mechanism of the Diels-Alder reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 4. atc.io [atc.io]
- 5. Solved 1. In this experiment, the Diels-Alder reaction of | Chegg.com [chegg.com]
- 6. Solved Maleic anhydride reacts with | Chegg.com [chegg.com]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. summit.sfu.ca [summit.sfu.ca]
- 10. unwisdom.org [unwisdom.org]
Application Notes and Protocols for 2,3-Dimethyl-1,3-pentadiene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,3-pentadiene is a versatile conjugated diene employed in a variety of organic synthesis applications, most notably as a nucleophilic partner in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. Its substituted nature provides regio- and stereochemical control in the formation of six-membered rings, making it a valuable building block for the synthesis of complex molecules, including natural products, fragrances, and specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Key Applications
The primary application of this compound in organic synthesis is its participation in the Diels-Alder reaction . This reaction allows for the construction of a cyclohexene ring system with the creation of up to four new stereocenters in a single step. The electron-donating methyl groups on the diene backbone increase its reactivity towards electron-deficient dienophiles.
Key areas of application include:
-
Synthesis of Complex Carbocycles: The Diels-Alder reaction with this compound provides a straightforward route to highly substituted six-membered rings, which are common motifs in many natural products and biologically active molecules.
-
Fragrance Synthesis: This diene is a key precursor in the synthesis of various fragrance ingredients. For instance, its reaction with acrolein is a crucial step in the industrial production of Ligustral, a fragrance with a fresh, green, and aldehydic odor profile.[1][2]
-
Polymer Chemistry: The diene can undergo polymerization, and its reaction with acrylonitrile can lead to both the Diels-Alder adduct and copolymers, depending on the reaction conditions.[3]
Data Presentation: Diels-Alder Reactions of this compound
The following table summarizes quantitative data for the Diels-Alder reaction of this compound with various dienophiles.
| Dienophile | Reaction Conditions | Solvent | Yield (%) | Reference |
| Maleic Anhydride | Heat with hands, then exothermic to ~100°C | Neat | High (not specified) | Not Specified |
| Maleimide | Not specified | Not specified | 85.5 | [4] |
| Acrylonitrile | Not specified | Not specified | Both cycloadduct and copolymer formed | [3][5] |
| Acrolein | 115-120°C, 0.2 MPa | Not specified | High (for Ligustral synthesis) | [2] |
| Methyl Acrylate | Not specified | Not specified | Forms 2-arylcyclohex-3-enecarboxylates with 1-aryl-2,3-dimethylbuta-1,3-dienes | [6] |
| o-Quinones | Room temperature, 24h | THF | 17 (for a related siloxy-diene) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the preparation of this compound via a two-step dehydration of 2-methyl-2,4-pentanediol.[1]
Step 1: Synthesis of 4-Methyl-4-penten-2-ol
-
To a reactor equipped with a fractionating column and a condenser, add 2-methyl-2,4-pentanediol.
-
Add a catalyst of ferric chloride loaded on montmorillonite. The mass ratio of ferric chloride to montmorillonite should be between 0.05:1 and 0.5:1.
-
Heat the reaction mixture while stirring.
-
The product, 4-methyl-4-penten-2-ol, will distill out. Collect the distillate.
Step 2: Synthesis of this compound
-
In a similar reactor setup, add the 4-methyl-4-penten-2-ol obtained from the previous step.
-
Add a weakly acidic catalyst such as oxalic acid, citric acid, or potassium hydrogen sulfate.
-
Heat the reaction mixture to 120-150°C.
-
The product, this compound, will distill out. Collect the distillate. This method is reported to yield over 80% of the desired product.[1]
Protocol 2: Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol is adapted from a general procedure for the Diels-Alder reaction.
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (optional, as solvent)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine this compound and a molar equivalent of maleic anhydride. If a solvent is desired for better temperature control, xylene can be used.[8][9]
-
If performed neat, gently warm the mixture. The reaction is exothermic and the temperature will rise.[8]
-
If using a solvent, attach a condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
If the product crystallizes out, it can be collected by vacuum filtration.[10]
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., xylene-petroleum ether).[10]
Visualizations
The following diagrams illustrate key aspects of the application of this compound in organic synthesis.
Caption: General scheme of the Diels-Alder reaction.
Caption: Experimental workflow for a Diels-Alder reaction.
Conclusion
This compound is a valuable and reactive diene for the construction of substituted cyclohexene rings via the Diels-Alder reaction. Its applications in the synthesis of fragrances and as a building block for more complex molecules highlight its importance in organic synthesis. The provided protocols offer a starting point for researchers to explore the utility of this diene in their own synthetic endeavors. Further investigation into its reactions with a broader range of dienophiles will undoubtedly uncover new and valuable synthetic transformations.
References
- 1. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 2. CN106699538A - Production process of ligustral - Google Patents [patents.google.com]
- 3. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diels–Alder reaction of unsymmetrical dienes with methyl acrylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Polymerization of 2,3-Dimethyl-1,3-pentadiene using Ziegler-Natta Catalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the polymerization of 2,3-Dimethyl-1,3-pentadiene utilizing Ziegler-Natta catalysts. While direct and extensive research on the Ziegler-Natta polymerization of this compound is limited in publicly available literature, likely due to significant steric hindrance from the monomer's structure, this guide offers a comprehensive starting point based on established principles for analogous conjugated dienes, such as isoprene and 2,3-dimethyl-1,3-butadiene. The protocols and data presented herein are intended to serve as a foundational methodology, which will require optimization for the specific monomer.
Introduction
Ziegler-Natta catalysts are a cornerstone of stereospecific polymerization, enabling precise control over the microstructure of polymers derived from olefins and dienes.[1] These catalyst systems, typically comprising a transition metal compound (e.g., from Group IV-VIII) and an organoaluminum co-catalyst, are highly effective in producing polymers with specific tacticities (isotactic, syndiotactic) and geometric isomers (cis-1,4, trans-1,4).[2] The resulting polymer properties are heavily influenced by the catalyst composition, monomer structure, and polymerization conditions.
The polymerization of conjugated dienes like this compound is of interest for the synthesis of novel elastomers and specialty polymers. The substitution pattern on the diene backbone is expected to significantly impact the polymerization behavior and the final properties of the polymer, such as its thermal and mechanical characteristics.
Catalyst Systems and Expected Polymer Microstructure
A variety of Ziegler-Natta catalyst systems have been employed for the polymerization of conjugated dienes. The choice of catalyst directly influences the stereochemistry of the resulting polymer.
-
Titanium-based Catalysts: Systems such as TiCl₄/Al(i-Bu)₃ are known to produce high cis-1,4-polyisoprene. For sterically hindered monomers, the stereoselectivity might be affected.
-
Neodymium-based Catalysts: Lanthanide-based catalysts, for instance, Nd(versatate)₃/Al(i-Bu)₂H/Et₂AlCl, are also highly effective for achieving high cis-1,4 content in polydienes.
-
Vanadium-based Catalysts: In contrast, vanadium-based systems like VCl₃/Al(Et)₃ are typically used to synthesize trans-1,4-polydienes.
For the polymerization of this compound, the steric bulk of the methyl groups is anticipated to play a crucial role in the coordination and insertion steps of the polymerization mechanism, potentially leading to different microstructures or lower reactivity compared to less substituted dienes.
Data Presentation: Exemplary Data for Analogous Systems
Due to the scarcity of specific data for this compound, the following tables present typical data obtained for the polymerization of a closely related monomer, 2,3-dimethyl-1,3-butadiene, to illustrate the expected format for data presentation. This data is for illustrative purposes only and should not be considered as experimental results for this compound.
Table 1: Effect of Catalyst System on the Polymerization of 2,3-Dimethyl-1,3-butadiene
| Catalyst System | Al/Ti Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Microstructure (% cis-1,4) |
| TiCl₄ / Al(i-Bu)₃ | 1.5 | 50 | 4 | 85 | 150,000 | 2.5 | 92 |
| VCl₃ / Al(Et)₃ | 2.0 | 25 | 6 | 70 | 120,000 | 3.1 | <10 (predominantly trans-1,4) |
| Nd(versatate)₃ / Al(i-Bu)₂H / Et₂AlCl | 1:10:2 | 50 | 2 | 95 | 250,000 | 1.8 | 98 |
Table 2: Effect of Polymerization Temperature on the Polymerization of 2,3-Dimethyl-1,3-butadiene with TiCl₄ / Al(i-Bu)₃
| Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Microstructure (% cis-1,4) |
| 25 | 8 | 65 | 180,000 | 2.8 | 94 |
| 50 | 4 | 85 | 150,000 | 2.5 | 92 |
| 75 | 2 | 90 | 110,000 | 2.3 | 88 |
Experimental Protocols
The following protocols are provided as a general guideline for the polymerization of this compound. Significant optimization of reaction conditions (e.g., catalyst concentration, Al/Ti ratio, temperature, and time) will be necessary.
Materials
-
Monomer: this compound (to be synthesized or purchased, and purified before use)
-
Catalyst Components:
-
Titanium tetrachloride (TiCl₄)
-
Triisobutylaluminum (Al(i-Bu)₃) or Triethylaluminum (Al(Et)₃)
-
-
Solvent: Anhydrous toluene or heptane
-
Quenching Agent: Isopropanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT)
-
Purification Solvents: Toluene, methanol
-
Inert Gas: High-purity nitrogen or argon
Monomer and Solvent Purification
-
Solvent: Toluene or heptane should be refluxed over sodium/benzophenone ketyl under an inert atmosphere and distilled immediately prior to use.
-
Monomer: this compound should be dried over calcium hydride for at least 24 hours and then vacuum distilled under an inert atmosphere. Store the purified monomer over molecular sieves in a glovebox.
Catalyst Preparation (Example: TiCl₄ / Al(i-Bu)₃)
All catalyst preparation and handling must be performed under a strict inert atmosphere (glovebox or Schlenk line).
-
Prepare a stock solution of TiCl₄ in anhydrous toluene (e.g., 0.1 M).
-
Prepare a stock solution of Al(i-Bu)₃ in anhydrous toluene (e.g., 1.0 M).
-
The catalyst can be prepared in situ or pre-formed. For in situ preparation, the components are added directly to the polymerization reactor. For a pre-formed catalyst, the components are mixed and aged at a specific temperature before introduction to the monomer.
Polymerization Procedure
-
A flame-dried, nitrogen-purged glass reactor equipped with a magnetic stirrer is charged with anhydrous toluene (e.g., 100 mL).
-
The desired amount of the organoaluminum co-catalyst solution (e.g., Al(i-Bu)₃) is added to the reactor via syringe.
-
The reactor is brought to the desired polymerization temperature (e.g., 50 °C).
-
The TiCl₄ solution is then added to the reactor to achieve the desired Al/Ti molar ratio. The solution will typically change color, indicating catalyst formation.
-
After a brief aging period (e.g., 15-30 minutes), the purified this compound is added to the reactor via syringe.
-
The polymerization is allowed to proceed for the desired time (e.g., 2-8 hours). The viscosity of the solution will increase as the polymer forms.
-
The polymerization is terminated by adding isopropanol containing BHT.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Polymer Characterization
-
Conversion: Determined gravimetrically from the mass of the dried polymer.
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Microstructure: Determined by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
Caption: General experimental workflow for Ziegler-Natta polymerization.
Proposed Polymerization Mechanism
Caption: Proposed mechanism for Ziegler-Natta polymerization of a conjugated diene.
Safety Precautions
-
Organoaluminum Compounds: Trialkylaluminum compounds are pyrophoric and react violently with water and air. They must be handled under a strict inert atmosphere.
-
Titanium Tetrachloride: TiCl₄ is a corrosive liquid that fumes in moist air, releasing HCl. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Toluene and heptane are flammable. Ensure all operations are performed in a fume hood away from ignition sources.
-
General: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling these chemicals.
Conclusion
The Ziegler-Natta polymerization of this compound presents an opportunity for the synthesis of novel polymeric materials. While the steric hindrance of the monomer poses a challenge, a systematic approach to catalyst selection and optimization of reaction conditions, guided by the principles outlined in these notes, can lead to the successful synthesis and characterization of poly(this compound). Researchers are encouraged to start with small-scale reactions to establish baseline reactivity and optimize conditions before scaling up.
References
Application Notes and Protocols for the Anionic Copolymerization of 2,3-Dimethyl-1,3-pentadiene with Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the anionic copolymerization of 2,3-dimethyl-1,3-pentadiene with styrene. This process allows for the synthesis of well-defined copolymers with controlled molecular weights and narrow molecular weight distributions, which are of interest for various applications, including advanced materials and drug delivery systems.
Introduction
Anionic polymerization is a form of chain-growth polymerization that proceeds via an anionic active center. A key feature of many anionic polymerization systems is their "living" nature, meaning that termination and chain transfer reactions are absent in a highly purified system. This "living" characteristic enables the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.
The copolymerization of a bulky diene like this compound with styrene is of interest for creating materials with unique thermal and mechanical properties. The bulky nature of the diene can influence the polymer microstructure and may lead to a higher glass transition temperature (Tg) compared to copolymers with less substituted dienes. Due to the steric hindrance of this compound, this copolymerization may exhibit a tendency towards alternation, particularly in the presence of polar additives.
Experimental Protocols
The following protocols are based on general procedures for the anionic polymerization of dienes and styrene. Researchers should optimize these protocols for the specific monomers and desired copolymer characteristics.
1. Materials and Reagents
-
Styrene: High purity, inhibitor-free.
-
This compound: High purity.
-
Cyclohexane: Anhydrous, polymerization grade.
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi): In a hydrocarbon solvent (e.g., hexanes).
-
Tetrahydrofuran (THF): Anhydrous, polymerization grade (optional, as a polar modifier).
-
Methanol: Anhydrous, for termination.
-
Argon or Nitrogen: High purity, for maintaining an inert atmosphere.
2. Purification of Reagents
-
Monomers (Styrene and this compound): Monomers should be free of inhibitors and protic impurities. This can be achieved by stirring over calcium hydride (CaH₂) for several hours, followed by vacuum distillation. The purified monomers should be stored under an inert atmosphere.
-
Solvent (Cyclohexane): Cyclohexane should be purified by passing it through activated alumina columns to remove water and other polar impurities. It should be stored over a drying agent (e.g., molecular sieves or sodium-potassium alloy) under an inert atmosphere.
-
Initiator (n-BuLi or sec-BuLi): The concentration of the alkyllithium initiator should be accurately determined by titration (e.g., Gilman's double titration method) before use.
3. General Anionic Copolymerization Procedure
This procedure is for a small-scale batch copolymerization. All glassware should be rigorously cleaned, dried in an oven, and assembled hot under a stream of inert gas.
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet is used as the polymerization reactor.
-
Solvent Addition: Anhydrous cyclohexane is transferred to the reactor via a cannula under a positive pressure of inert gas.
-
Initiator Addition: The calculated amount of n-BuLi or sec-BuLi solution is injected into the reactor using a gas-tight syringe. The solution is stirred to ensure homogeneity.
-
Monomer Addition: A pre-determined mixture of purified styrene and this compound is added to the reactor via a syringe. The addition can be done in one portion or fed over a period of time, depending on the desired copolymer architecture (random vs. blocky). The reaction is typically exothermic, and the temperature should be controlled using a water bath.
-
Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 40-60 °C) for a specified time (typically several hours) until high monomer conversion is achieved. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or by observing the increase in viscosity of the reaction mixture.
-
Termination: The living polymer chains are terminated by injecting a small amount of anhydrous methanol into the reactor. The disappearance of the characteristic color of the living anions (typically orange-red for styryllithium) indicates the completion of the termination step.
-
Polymer Isolation: The copolymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol or ethanol). The precipitated polymer is then filtered, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
4. Characterization of the Copolymer
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using polystyrene standards for calibration.
-
Copolymer Composition and Microstructure: Determined by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). The relative integration of characteristic peaks for styrene and this compound units provides the copolymer composition.
-
Thermal Properties: The glass transition temperature (Tg) and thermal stability are determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
Data Presentation
Due to the limited availability of specific experimental data for the anionic copolymerization of this compound with styrene, the following tables present representative data based on analogous systems (e.g., styrene with other bulky dienes). These tables should be used as a guideline for experimental design and data analysis.
Table 1: Representative Copolymerization Conditions and Results
| Entry | Styrene in Feed (mol%) | This compound in Feed (mol%) | Initiator | [Monomer]/[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , GPC) | PDI (Mw/Mn) |
| 1 | 50 | 50 | n-BuLi | 200 | 50 | 4 | >95 | 18,000 | 17,500 | 1.05 |
| 2 | 75 | 25 | n-BuLi | 200 | 50 | 4 | >95 | 19,500 | 19,000 | 1.06 |
| 3 | 25 | 75 | n-BuLi | 200 | 50 | 4 | >95 | 16,500 | 16,000 | 1.05 |
| 4 | 50 | 50 | sec-BuLi | 300 | 60 | 3 | >95 | 27,000 | 26,500 | 1.04 |
Table 2: Representative Copolymer Composition and Thermal Properties
| Entry | Styrene in Feed (mol%) | Styrene in Copolymer (mol%)* | Tg (°C, DSC) | Decomposition Temp. (°C, TGA, 5% weight loss) |
| 1 | 50 | 48 | 45 | 380 |
| 2 | 75 | 73 | 70 | 390 |
| 3 | 25 | 27 | 20 | 375 |
*Note: Copolymer composition is highly dependent on the reactivity ratios of the monomers. For bulky dienes, the composition may be close to the feed ratio, especially with a randomizer like THF.
Mandatory Visualization
Diagram 1: Experimental Workflow for Anionic Copolymerization
Caption: Workflow for the anionic copolymerization of this compound with styrene.
Diagram 2: Logical Relationship in Anionic Copolymerization
Caption: Key factors influencing the properties of the resulting copolymer.
Safety Precautions
-
Inert Atmosphere: Anionic polymerization is extremely sensitive to air and moisture. All reactions must be carried out under a high-purity inert atmosphere (argon or nitrogen).
-
Reagent Handling: Alkyllithium initiators are pyrophoric and should be handled with extreme care using proper syringe and cannula techniques. Styrene and diene monomers are flammable and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals.
Conclusion
The anionic copolymerization of this compound with styrene offers a versatile method for synthesizing well-defined copolymers. The protocols and data presented here provide a foundation for researchers to explore this system. Due to the specific nature of the bulky diene, experimental optimization of reaction conditions is crucial to achieve the desired copolymer properties. Careful purification of reagents and adherence to inert atmosphere techniques are paramount for successful and reproducible results.
Application Notes and Protocols: Synthesis and Characterization of Novel Copolymers Utilizing 2,3-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel copolymers incorporating the 2,3-dimethyl-1,3-pentadiene monomer. This diene is a valuable building block for creating advanced materials with unique thermal and mechanical properties.
Introduction to this compound Copolymers
This compound is a substituted diene monomer that can be polymerized to create elastomers and other polymeric materials. Its copolymerization with various vinyl monomers allows for the tailoring of material properties, leading to a wide range of potential applications in fields such as advanced materials and drug delivery systems. The inclusion of this compound in a copolymer structure can impart specific characteristics, including altered thermal stability and mechanical strength.
Experimental Protocols: Synthesis of Copolymers
Cationic Copolymerization of this compound with Isobutylene
This protocol details the synthesis of copolymers of this compound and isobutylene, a process that yields materials with interesting thermal and mechanical properties.
Materials:
-
This compound (DMP), purified
-
Isobutylene, purified
-
Methyl chloride (CH3Cl), as solvent
-
Aluminum chloride (AlCl3), as initiator
-
Methanol, for termination
Procedure:
-
In a glovebox, charge a 250 mL three-necked flask equipped with a mechanical stirrer, a thermocouple, and a gas inlet with the desired amounts of this compound and isobutylene in methyl chloride at -40°C.
-
Dissolve aluminum chloride in methyl chloride to prepare the initiator solution.
-
Add the initiator solution dropwise to the monomer mixture to initiate the polymerization.
-
Maintain the reaction temperature at -40°C and monitor the progress of the polymerization.
-
After the desired reaction time, terminate the polymerization by adding an excess of methanol.
-
Precipitate the resulting copolymer in a large volume of methanol.
-
Filter and dry the copolymer under vacuum to a constant weight.
Anionic Copolymerization of this compound with Styrene
This protocol outlines the synthesis of copolymers of this compound and styrene, which can lead to the formation of thermoplastic elastomers.
Materials:
-
This compound (DMP), purified
-
Styrene, purified
-
Cyclohexane, as solvent
-
sec-Butyllithium (s-BuLi), as initiator
-
Isopropanol, for termination
Procedure:
-
In a flame-dried, nitrogen-purged Schlenk flask, add cyclohexane and the desired amount of styrene.
-
Initiate the polymerization of styrene by adding sec-butyllithium at 60°C.
-
After the complete consumption of styrene, add the desired amount of this compound to the living polystyryllithium solution.
-
Allow the copolymerization to proceed for several hours.
-
Terminate the reaction by adding a small amount of isopropanol.
-
Precipitate the copolymer in methanol.
-
Filter and dry the product under vacuum.
Characterization of Copolymers
The synthesized copolymers can be characterized using a variety of analytical techniques to determine their structure, molecular weight, and thermal properties.
| Technique | Purpose | Typical Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the copolymer composition and microstructure. | Peaks corresponding to the protons of both this compound and the comonomer units will be present. The integration of these peaks allows for the calculation of the copolymer composition. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | The elution profile provides information about the molecular weight distribution of the copolymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the copolymer. | A single Tg is often observed for random copolymers, indicating a homogeneous mixture of the two monomer units. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the copolymer. | The onset temperature of decomposition provides a measure of the thermal stability. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for copolymers of this compound.
| Copolymer System | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |
| This compound-co-isobutylene | Cationic | 10,000 - 50,000 | 1.5 - 2.5 | -60 to -10 | |
| This compound-co-styrene | Anionic | 50,000 - 150,000 | 1.1 - 1.3 | 20 - 80 |
Visualized Experimental Workflow and Relationships
General Workflow for Copolymer Synthesis and Characterization
The following diagram illustrates the general workflow from monomer purification to copolymer characterization.
Caption: General workflow for copolymer synthesis and characterization.
Relationship between Monomer Feed and Copolymer Properties
This diagram illustrates the logical relationship between the initial monomer feed composition and the final properties of the synthesized copolymer.
Caption: Influence of monomer feed on copolymer properties.
Potential Applications
Copolymers of this compound have potential applications in various fields:
-
Advanced Materials: The ability to tune the thermal and mechanical properties of these copolymers makes them suitable for use as thermoplastic elastomers and specialty rubbers.
-
Drug Delivery: Biocompatible copolymers incorporating this compound could be explored for the development of novel drug delivery vehicles, where the polymer matrix can be designed for controlled release of therapeutic agents.
-
Adhesives and Sealants: The elastomeric nature of certain copolymers makes them promising candidates for a new generation of adhesives and sealants with enhanced performance characteristics.
Application Notes and Protocols for Poly(2,3-Dimethyl-1,3-butadiene) in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,3-dimethyl-1,3-butadiene), hereafter referred to as PDMB, is a synthetic polymer with historical significance as the basis for the first synthetic rubber, known as "methyl rubber".[1] While it has been surpassed in many applications by other synthetic rubbers, recent research has revitalized interest in PDMB for the development of advanced materials with tunable properties. Its monomer, 2,3-dimethyl-1,3-butadiene (DMB), is a conjugated diene that can be polymerized through various methods, including radical and coordination polymerization, to yield materials with unique thermal and mechanical characteristics.[1][2] This document provides an overview of the applications of PDMB in material science, along with detailed experimental protocols for its synthesis and characterization.
Applications in Material Science
The primary applications of PDMB in modern material science lie in the engineering of advanced copolymers. Due to the steric hindrance from its methyl groups, DMB polymerization can be challenging. However, when successfully polymerized, PDMB exhibits plastic-like properties. This characteristic is leveraged in the creation of block copolymers, where PDMB segments are combined with rubbery polymer segments to create materials with both high tensile strength and excellent elongation.[1]
Plastic-Rubber Diblock Copolymers
A significant application of PDMB is in the synthesis of plastic-rubber diblock copolymers, such as PDMB-b-PBD (poly(2,3-dimethyl-1,3-butadiene)-block-polybutadiene). These copolymers are synthesized via coordination polymerization using rare-earth metal catalysts.[3]
-
Morphology and Properties: In solution, these copolymers self-assemble into a "core-shell" structure, with the crystalline cis-1,4-PDMB segment forming the core and the amorphous cis-1,4-polybutadiene (PBD) unit forming the shell. In the melt state, the plastic PDMB blocks act as physical cross-linking points within the rubbery PBD matrix. This unique morphology imparts the material with both high tensile stress and excellent elongation.[1][3]
Ethylene/DMB Copolymers ("Plastic" Rubber)
Copolymerization of DMB with ethylene (E) using specific scandium catalysts has been shown to produce a "plastic" rubber with high elongation and strength.[4]
-
Tunable Properties: A key finding in this area is that the presence of ethylene as a comonomer can trigger a switch in the regioselectivity of DMB insertion, favoring a 1,2-regioselectivity. This results in E/DMB copolymers with a pseudo-random sequence distribution, exhibiting properties contrary to the crystalline nature of PDMB and polyethylene precursors.[4]
Historical Significance: Methyl Rubber
DMB was a key monomer in the development of the first synthetic rubber, "methyl rubber".[1] This historical context is important for understanding the evolution of synthetic polymer chemistry.
Quantitative Data
The following tables summarize key quantitative data for PDMB and its copolymers.
| Property | Value | Polymer System | Notes |
| Glass Transition Temp. (Tg) | 2 °C | Highly cis-1,4-PDMB | |
| Glass Transition Temp. (Tg) | 22 °C | Highly trans-1,4-PDMB | |
| Glass Transition Temp. (Tg) | 13 °C | PDMB from Porous Coordination Polymer (PCP) | Attributed to regulated structure with high 1,4-trans content.[2] |
| Elongation at Break | 595% | Ethylene/DMB Copolymer | Exhibiting rubbery material properties.[4] |
| Tensile Strength | 12.2 MPa | Ethylene/DMB Copolymer | Exhibiting rubbery material properties.[4] |
Experimental Protocols
Radical Polymerization of DMB in Coordination Nanochannels
This protocol describes the polymerization of DMB within the nanochannels of a porous coordination polymer (PCP), which can lead to a more regulated polymer structure.[2]
Materials:
-
2,3-dimethyl-1,3-butadiene (DMB), purified by vacuum distillation
-
2,2′-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol
-
Porous Coordination Polymer (PCP) host, dried
-
Methanol (MeOH)
-
Hexane
-
0.05 M aqueous solution of sodium ethylenediaminetetraacetate (Na-EDTA)
Procedure:
-
Dry the host PCP (200 mg) by evacuation (<0.1 kPa) at 135 °C for 8 hours in a Pyrex reaction tube.
-
Immerse the dried PCP powder in a solution of DMB (1 mL) containing AIBN (4 mg) at room temperature for 30 minutes to allow the monomer and initiator to enter the nanochannels.
-
Remove excess monomer and initiator from the exterior of the host crystals by evacuation (10 kPa) at room temperature for 30 minutes.
-
Fill the reaction tube with nitrogen and heat to 60 °C for 48 hours to induce polymerization.
-
After polymerization, wash the resulting composite with MeOH.
-
To isolate the polymer, vigorously stir the composite for two days in a mixture of hexane (100 mL) and 0.05 M aqueous Na-EDTA solution (100 mL). This will decompose the PCP host.
-
Separate the organic layer and evaporate the solvent to obtain the PDMB polymer.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the microstructure (cis/trans content) of the polymer.[2]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[2]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).[2]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[2]
Copolymerization of DMB and Ethylene
This protocol outlines the synthesis of ethylene/DMB copolymers using a scandium catalyst.[4]
Materials:
-
2,3-dimethyl-1,3-butadiene (DMB)
-
Ethylene (E)
-
Quinolinyl-functionalized cyclopentadienyl or thiophene-fused cyclopentadienyl scandium complexes (catalyst)
-
Co-catalyst (e.g., methylaluminoxane - MAO)
-
Toluene (solvent)
Procedure:
-
In a glovebox, add the scandium catalyst to a flame-dried Schlenk flask.
-
Add toluene and the co-catalyst (MAO) to the flask.
-
Introduce the desired amount of DMB monomer.
-
Pressurize the flask with ethylene to the desired pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Terminate the polymerization by adding an acidic methanol solution.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and dry under vacuum.
Visualizations
Caption: Experimental workflow for radical polymerization of DMB.
Caption: Relationship between monomers, polymerization, and properties.
References
- 1. 2,3-Dimethyl-1,3-butadiene | 513-81-5 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Plastic–rubber diblock copolymers obtained from copolymerization of dimethyl-1,3-butadiene and butadiene using rare-earth metal catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cross-Linking Reactions of 2,3-Dimethyl-1,3-pentadiene Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific experimental data on the cross-linking of poly(2,3-dimethyl-1,3-pentadiene), the following protocols and data are based on established methods for structurally analogous polydienes, such as polyisoprene and polybutadiene. These should be considered as starting points for optimization.
Introduction
Polymers derived from this compound are a class of synthetic elastomers with a repeating unit containing a carbon-carbon double bond, making them amenable to various cross-linking (vulcanization) techniques. Cross-linking transforms the thermoplastic, tacky polymer into a thermoset elastomer with improved mechanical properties, thermal stability, and solvent resistance. This document provides an overview of common cross-linking methods and detailed protocols for their implementation.
The primary methods for cross-linking polydienes include sulfur vulcanization, peroxide curing, and thiol-ene reactions. The choice of method depends on the desired final properties of the material, such as hardness, elasticity, and thermal stability.
Cross-Linking Mechanisms
Sulfur Vulcanization
Sulfur vulcanization is a widely used method for cross-linking polydienes.[1][2] The process involves heating the polymer with sulfur and various additives, such as accelerators and activators, to form sulfidic cross-links between polymer chains.[1][2] These cross-links can be monosulfidic, disulfidic, or polysulfidic, with the type and density of cross-links influencing the final properties of the rubber.
Caption: Sulfur Vulcanization Workflow.
Peroxide Curing
Peroxide curing involves the use of organic peroxides to generate free radicals, which then abstract hydrogen atoms from the polymer backbone to create polymer radicals.[3][4][5] These polymer radicals can then combine to form stable carbon-carbon cross-links.[3][4][5] This method results in materials with excellent thermal stability and low compression set.
Caption: Peroxide Curing Mechanism.
Thiol-Ene Reaction
The thiol-ene reaction is a "click" chemistry approach to cross-linking that involves the addition of a thiol to a double bond, typically initiated by UV light or a radical initiator.[6][7] This method offers fast reaction times, high yields, and the ability to perform the reaction under mild conditions.[6][8] By using multifunctional thiols and the double bonds present in the polymer backbone, a cross-linked network can be formed.
Caption: Thiol-Ene Cross-Linking Scheme.
Quantitative Data on Cross-Linked Polydienes (Analogous Systems)
The following tables summarize typical quantitative data obtained from the cross-linking of polyisoprene and polybutadiene, which are structurally similar to poly(this compound).
Table 1: Effect of Curing System on Mechanical Properties of Polyisoprene
| Curing System | Cross-link Density (mol/cm³) | Tensile Strength (MPa) | Elongation at Break (%) |
| Sulfur/Accelerator | 1.5 x 10⁻⁴ | 25 | 600 |
| Dicumyl Peroxide | 1.2 x 10⁻⁴ | 18 | 450 |
Data are representative values from literature and may vary based on specific formulations and curing conditions.
Table 2: Properties of Peroxide-Cured Polybutadiene with Varying Peroxide Content [9]
| Dicumyl Peroxide (phr) | Maximum Torque (dNm) | Glass Transition Temp. (°C) |
| 0.27 | 5.5 | -102 |
| 0.54 | 8.0 | -100 |
| 1.08 | 12.5 | -98 |
| 1.62 | 16.0 | -96 |
phr: parts per hundred rubber
Experimental Protocols
Protocol for Sulfur Vulcanization of Poly(this compound) (Adapted from Polyisoprene Protocols)
Materials:
-
Poly(this compound)
-
Sulfur
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Accelerator (e.g., N-tert-butyl-2-benzothiazolesulfenamide, TBBS)
-
Two-roll mill
-
Compression molding press
Procedure:
-
Mastication: Soften the raw polymer by passing it through a two-roll mill at room temperature.
-
Compounding: Add the ingredients to the polymer on the mill in the following order, ensuring complete dispersion after each addition:
-
Zinc Oxide
-
Stearic Acid
-
Accelerator (TBBS)
-
Sulfur
-
-
Homogenization: Continue milling the compounded rubber until a homogeneous mixture is obtained.
-
Curing:
-
Preheat the compression molding press to the desired curing temperature (typically 150-170°C).
-
Place a known amount of the compounded rubber into the mold.
-
Close the press and apply a pressure of approximately 10 MPa.
-
Cure for the predetermined optimal time (determined by rheometry).
-
-
Cooling and Conditioning:
-
Remove the cured sheet from the mold and cool it to room temperature.
-
Condition the samples for at least 24 hours at room temperature before testing.
-
Protocol for Peroxide Curing of Poly(this compound) (Adapted from Polybutadiene Protocols)[9]
Materials:
-
Poly(this compound)
-
Organic Peroxide (e.g., Dicumyl Peroxide, DCP)
-
Co-agent (optional, e.g., triallyl isocyanurate, TAIC)
-
Two-roll mill
-
Compression molding press
Procedure:
-
Mastication: Masticate the raw polymer on a two-roll mill.
-
Compounding:
-
Add the co-agent (if used) and mix until dispersed.
-
Add the dicumyl peroxide and mix thoroughly, keeping the milling temperature low to prevent premature curing (scorch).
-
-
Homogenization: Ensure a uniform dispersion of the peroxide in the polymer matrix.
-
Curing:
-
Preheat the compression molding press to the curing temperature (typically 160-180°C, depending on the peroxide's half-life).
-
Place the compounded rubber in the mold and apply pressure.
-
Cure for a time equivalent to at least 6 to 10 half-lives of the peroxide at the curing temperature.
-
-
Cooling and Conditioning: Cool the cured sample and condition as described in the sulfur vulcanization protocol.
Protocol for UV-Initiated Thiol-Ene Cross-Linking of Poly(this compound)[6][8]
Materials:
-
Poly(this compound)
-
Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate))
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Toluene)
-
UV curing system
Procedure:
-
Solution Preparation:
-
Dissolve the polymer in toluene to form a solution of desired concentration.
-
Add the multifunctional thiol and photoinitiator to the polymer solution. The stoichiometric ratio of thiol groups to double bonds can be varied to control the cross-link density.
-
-
Casting: Cast the solution onto a suitable substrate (e.g., a glass plate) to form a thin film of uniform thickness.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood or a vacuum oven at a temperature that does not initiate thermal cross-linking.
-
UV Curing: Expose the dried film to UV radiation of appropriate wavelength and intensity for a sufficient duration to achieve the desired degree of cross-linking.
-
Post-Curing (optional): A post-curing step at a moderate temperature may be performed to ensure complete reaction.
Characterization of Cross-Linked Polymers
Determination of Gel Content
The gel content, which represents the insoluble fraction of the cross-linked polymer, is a measure of the extent of the cross-linking reaction. A common method for its determination is solvent extraction according to ASTM D2765.[10][11][12]
Protocol for Gel Content Determination:
-
Weigh a small sample of the cross-linked polymer (W_initial).
-
Place the sample in a wire mesh cage and immerse it in a suitable solvent (e.g., toluene) at an elevated temperature for an extended period (e.g., 24 hours).
-
Remove the sample and dry it in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel content using the following formula:
-
Gel Content (%) = (W_final / W_initial) x 100
-
Determination of Cross-Link Density
The cross-link density can be determined from swelling experiments using the Flory-Rehner equation.[13][14][15][16][17] This equation relates the swelling of a cross-linked polymer in a solvent to the number of effective cross-links.
Protocol for Swelling and Cross-Link Density Calculation:
-
Immerse a weighed, dry sample of the cross-linked polymer in a good solvent (e.g., toluene) at room temperature.
-
Allow the sample to swell until equilibrium is reached (typically 24-72 hours).
-
Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Dry the sample to a constant weight (W_dry).
-
Calculate the volume fraction of the polymer in the swollen gel (Vr) and then use the Flory-Rehner equation to determine the cross-link density.
Flory-Rehner Equation:
-ln(1 - Vr) - Vr - χVr² = V₁n(Vr^(1/3) - Vr/2)
Where:
-
Vr is the volume fraction of polymer in the swollen gel
-
χ is the Flory-Huggins polymer-solvent interaction parameter
-
V₁ is the molar volume of the solvent
-
n is the number of active network chains per unit volume (cross-link density)
References
- 1. Sulfur vulcanization - Wikipedia [en.wikipedia.org]
- 2. kerone.com [kerone.com]
- 3. mdpi.com [mdpi.com]
- 4. Sulfur and Peroxide Vulcanization of the Blends Based on Styrene–Butadiene Rubber, Ethylene–Propylene–Diene Monomer Rubber and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Photo-crosslinked Diels–Alder and thiol–ene polymer networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yin.sjtu.edu.cn [yin.sjtu.edu.cn]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 12. img.antpedia.com [img.antpedia.com]
- 13. iupac.org [iupac.org]
- 14. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 15. JP2003344322A - Method of measuring cross-link density in foam - Google Patents [patents.google.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymer Modification Using 2,3-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,3-pentadiene is a conjugated diene monomer that offers a versatile platform for modifying the properties of polymers. Its unique structure, featuring methyl groups at the 2 and 3 positions, introduces steric hindrance that influences its reactivity and the microstructure of the resulting polymers. By incorporating this compound into polymer chains, researchers can tailor key characteristics such as thermal stability, elasticity, and crystallinity. This document provides an overview of the application of this compound in polymer science, including detailed experimental protocols and data on the properties of related polymers.
The control over the polymer's microstructure (e.g., cis-1,4, trans-1,4, and 1,2-addition) is a critical factor in determining the final material's properties. This can be achieved through the careful selection of polymerization techniques and catalyst systems. For instance, coordination polymerization with Ziegler-Natta or lanthanide-based catalysts allows for a high degree of stereocontrol, leading to polymers with either elastomeric or crystalline properties.
Data Presentation: Properties of a Structurally Similar Polydiene
| Microstructure Composition | Polymer Type | Glass Transition Temperature (Tg) | Melting/Softening Point (Tm) | Key Physical Properties |
| 72-74% trans-1,4, 23-25% cis-1,4, 3% 1,2 | Crystalline | Not specified | High | High stiffness, high tensile strength, low solubility |
| High cis-1,4 content | Amorphous | ~2°C | Low | Softer, elastomeric properties |
| High trans-1,4 content | Semi-crystalline | ~22°C | Higher than cis-1,4 polymer | More rigid than cis-1,4 polymer, can exhibit crystallinity |
| Product of free radical polymerization (mixed microstructure) | Amorphous | No well-defined endotherm | Not applicable | Disordered chain structure, typically softer with lower Tg |
Experimental Protocols
Protocol 1: Radical Polymerization in Coordination Nanochannels
This protocol is adapted from a procedure for the radical polymerization of 2,3-dimethyl-1,3-butadiene and can be modified for this compound. This method utilizes porous coordination polymers (PCPs) as nano-reactors to control the polymerization process.
Materials:
-
This compound (purified by vacuum distillation)
-
Porous Coordination Polymer (PCP) host (e.g., [Cu2(bdc)2(ted)]n), dried under vacuum
-
2,2′-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol
-
Methanol (MeOH)
-
Hexane
-
0.05 M aqueous solution of sodium ethylenediaminetetraacetate (Na-EDTA)
-
Pyrex reaction tube
-
Nitrogen gas
Procedure:
-
Host Activation: Dry 200 mg of the host PCP in a Pyrex reaction tube by evacuation (<0.1 kPa) at 135°C for 8 hours.
-
Monomer and Initiator Loading: Immerse the dried PCP powder in a solution of 1 mL of this compound containing 4 mg of AIBN at room temperature for 30 minutes to allow the monomer and initiator to penetrate the nanochannels.
-
Removal of Excess Monomer: Completely remove the excess monomer from the exterior of the host crystals by evacuation (10 kPa) at room temperature for 30 minutes.
-
Polymerization: Fill the reaction tube with nitrogen gas and heat it to 60°C to initiate polymerization. Maintain this temperature for 48 hours.
-
Polymer Isolation:
-
Wash the resulting composite with MeOH.
-
Vigorously stir the composite for two days in a mixture of 100 mL of hexane and 100 mL of a 0.05 M aqueous Na-EDTA solution. This will decompose the PCP host, leaving a clear bilayer solution.
-
Separate the organic layer and evaporate the solvent to obtain the polymer.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Structure: Characterized by 1H NMR spectroscopy to determine the microstructure (cis/trans content).
Protocol 2: Coordination Polymerization using a Neodymium-Based Catalyst
This protocol is a general procedure for the coordination polymerization of dienes and can be adapted for this compound to achieve high stereocontrol.
Materials:
-
This compound (purified)
-
n-Hexane (polymerization grade, dried)
-
Neodymium versatate (NdV3) solution
-
Triethylaluminum (TEAL) solution
-
Ethylaluminum sesquichloride (EASC) solution
-
Acidified ethanol (5 wt% HCl in ethanol)
-
Stainless steel reactor with mechanical stirrer, temperature, and pressure controls
Procedure:
-
Reactor Preparation: Purge a 1-liter stainless steel reactor with high-purity nitrogen to remove moisture and air. This is achieved by repeatedly filling the reactor with nitrogen, heating to 100°C, and then discharging. Before the reaction, cool the reactor to the desired temperature under a nitrogen purge.
-
Solvent and Cocatalyst Addition: Fill the reactor with approximately 500 mL of n-hexane. Inject the TEAL solution into the reactor.
-
Catalyst and Chloride Donor Addition: After 10 minutes, add the NdV3 and EASC solutions to the reactor.
-
Monomer Addition and Polymerization: Immediately introduce the desired amount of this compound into the reactor. Maintain the desired reaction temperature and pressure with stirring for the specified reaction time.
-
Termination: Once the reaction is complete, discharge any unreacted monomer. Inject 10 mL of acidified ethanol to terminate the polymerization and deactivate the catalyst.
-
Polymer Purification: Wash the resulting polymer with ethanol and hexane. Filter the polymer and dry it in a vacuum oven for 2 hours at 75°C.
Characterization:
-
Microstructure and Composition: Analyzed by NMR spectroscopy.
-
Molecular Weight: Determined by GPC.
-
Thermal Properties: Assessed using DSC to determine the glass transition temperature (Tg).
Visualizations
Experimental Workflow for Polymer Modification
Application Notes and Protocols: Regioselectivity in Reactions of 2,3-Dimethyl-1,3-pentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the regioselectivity observed in key reactions of 2,3-dimethyl-1,3-pentadiene, a versatile building block in organic synthesis. The protocols outlined below are based on established principles and analogous systems, offering a predictive framework for reaction outcomes.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. The regioselectivity of this reaction with unsymmetrical dienophiles is governed by the electronic effects of the substituents on both the diene and the dienophile. In this compound, the methyl groups at the C2 and C3 positions are electron-donating, influencing the electron density of the diene system.
When reacting with an unsymmetrical dienophile containing an electron-withdrawing group (EWG), the reaction generally favors the formation of the "para" and/or "ortho" regioisomers over the "meta" isomer.[1] For this compound, the substitution at the 2 and 3 positions leads to a preference for the "para" adduct.
Predicted Regioselectivity in the Diels-Alder Reaction
| Dienophile | Major Regioisomer | Minor Regioisomer |
| Acrolein (CH₂=CH-CHO) | "Para" adduct | "Meta" adduct |
| Methyl acrylate (CH₂=CH-CO₂Me) | "Para" adduct | "Meta" adduct |
| Acrylonitrile (CH₂=CH-CN) | "Para" adduct | "Meta" adduct |
Note: The terms "ortho," "meta," and "para" are used in analogy to aromatic substitution patterns to describe the relative positions of the substituents on the newly formed cyclohexene ring.
Experimental Protocol: Diels-Alder Reaction with Acrolein
Objective: To synthesize the "para" regioisomer of the Diels-Alder adduct between this compound and acrolein.
Materials:
-
This compound
-
Acrolein (freshly distilled)
-
Hydroquinone (inhibitor)
-
Toluene (dry)
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a small amount of hydroquinone.
-
Add dry toluene to dissolve the diene.
-
Add freshly distilled acrolein (1.1 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the major "para" regioisomer.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regiochemical outcome.
Visualization of the Diels-Alder Reaction Pathway
Caption: Diels-Alder reaction of this compound.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[2] With conjugated dienes, the regioselectivity is influenced by steric hindrance. The use of a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is crucial for achieving high regioselectivity.[3][4]
For this compound, the hydroboration is expected to occur preferentially at the less substituted C1 position, leading to the formation of a 1,4-addition product after oxidation. The bulky borane will add to the terminal carbon of the diene system to minimize steric interactions.
Predicted Regioselectivity in Hydroboration-Oxidation
| Borane Reagent | Major Product after Oxidation |
| 9-BBN | 4,5-Dimethyl-3-penten-2-ol |
| Disiamylborane | 4,5-Dimethyl-3-penten-2-ol |
Experimental Protocol: Hydroboration-Oxidation with 9-BBN
Objective: To synthesize 4,5-dimethyl-3-penten-2-ol via hydroboration-oxidation of this compound.
Materials:
-
This compound
-
9-BBN (0.5 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) to the cooled diene solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture again in an ice bath and slowly add ethanol to quench any unreacted borane.
-
Carefully add 3 M aqueous sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide. (Caution: This is an exothermic reaction).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and regioselectivity.
Visualization of the Hydroboration-Oxidation Workflow
Caption: Regioselective hydroboration-oxidation workflow.
Electrophilic Addition of HBr
The electrophilic addition of hydrogen halides (HX) to conjugated dienes can lead to a mixture of 1,2- and 1,4-addition products. The product distribution is often dependent on the reaction temperature, a phenomenon known as kinetic versus thermodynamic control.
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest. This is typically the 1,2-addition product, resulting from the attack of the bromide ion on the carbocation intermediate at the position adjacent to the initial protonation.
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction is under thermodynamic control, and the major product is the most stable one. This is often the 1,4-addition product, which typically has a more substituted (and therefore more stable) double bond.[5]
For this compound, protonation at C1 will lead to a stable tertiary allylic carbocation.
Predicted Regioselectivity in HBr Addition
| Reaction Condition | Major Product | Minor Product | Control |
| Low Temperature (-78 °C) | 4-Bromo-2,3-dimethyl-1-pentene (1,2-adduct) | 4-Bromo-2,3-dimethyl-2-pentene (1,4-adduct) | Kinetic |
| Room Temperature | 4-Bromo-2,3-dimethyl-2-pentene (1,4-adduct) | 4-Bromo-2,3-dimethyl-1-pentene (1,2-adduct) | Thermodynamic |
Experimental Protocol: Electrophilic Addition of HBr (Kinetic Control)
Objective: To selectively synthesize the 1,2-addition product by reacting this compound with HBr under kinetic control.
Materials:
-
This compound
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Calcium chloride drying tube
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically fast at this temperature.
-
Once the starting material is consumed, quench the reaction by pouring the cold mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent at low temperature using a rotary evaporator to avoid isomerization to the thermodynamic product.
-
Analyze the product mixture immediately by ¹H NMR to determine the ratio of 1,2- to 1,4-addition products.
Visualization of Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. thermodynamic control in HBr addition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethyl-1,3-pentadiene
Disclaimer: The synthesis of 2,3-dimethyl-1,3-pentadiene is not widely documented in peer-reviewed literature. The following troubleshooting guide and FAQs are based on established principles of organic chemistry, drawing parallels from analogous reactions such as the acid-catalyzed dehydration of tertiary alcohols and the synthesis of structurally similar conjugated dienes. The proposed experimental protocols are hypothetical and should be adapted and optimized under appropriate laboratory safety protocols.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, likely via the acid-catalyzed dehydration of a suitable precursor like 2,3-dimethyl-3-pentanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Diene | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Unsuitable acid catalyst: The chosen acid (e.g., sulfuric acid, phosphoric acid) may not be effective under the current conditions. 3. Loss of product during workup: The diene is volatile and may be lost during extraction or distillation. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using GC-MS or TLC. 2. Vary the catalyst: Experiment with different acid catalysts and concentrations. For example, phosphoric acid is often less oxidizing than sulfuric acid.[1] 3. Careful workup: Use a cooled separatory funnel and receiving flask during extraction and distillation to minimize evaporation. |
| Presence of Multiple Isomeric Products | 1. Non-regioselective elimination: The carbocation intermediate can be deprotonated at multiple sites, leading to different alkene isomers. 2. Carbocation rearrangement: The initially formed carbocation may rearrange to a more stable carbocation before elimination, resulting in a rearranged carbon skeleton. 3. Isomerization of the product: The acidic conditions can cause the desired 1,3-diene to isomerize to other, more stable dienes. | 1. Control reaction temperature: Lower temperatures may favor the kinetically controlled product over the thermodynamically more stable isomers. 2. Choice of leaving group and base: While not directly applicable to acid-catalyzed dehydration, in other elimination reactions, a bulkier base can favor the formation of the less substituted (Hofmann) product. 3. Minimize reaction time: Once the starting material is consumed, neutralize the acid to prevent further isomerization of the product. |
| Formation of a Ketone Side Product | Pinacol-type rearrangement: If the starting material is a vicinal diol (e.g., 3,4-dimethyl-3,4-hexanediol), a pinacol rearrangement will compete with or dominate the dehydration, leading to a ketone.[2] | Use a tertiary alcohol precursor: To avoid the pinacol rearrangement, start with a tertiary alcohol like 2,3-dimethyl-3-pentanol instead of a diol. |
| Polymerization of the Diene | Acid-catalyzed polymerization: Conjugated dienes are susceptible to polymerization in the presence of strong acids and heat. | 1. Use a polymerization inhibitor: Add a small amount of a radical inhibitor like hydroquinone or BHT to the reaction mixture and during distillation. 2. Moderate reaction conditions: Use the mildest temperature and acid concentration that still allows for a reasonable reaction rate. 3. Prompt purification: Purify the diene as soon as possible after synthesis. |
| Difficulty in Purification | 1. Similar boiling points of isomers: The desired product and its isomers may have very close boiling points, making separation by distillation challenging. 2. Codistillation with solvent or water: Inefficient drying or phase separation can lead to co-distillation. | 1. Fractional distillation: Use a long, efficient fractionating column for distillation. 2. Alternative purification methods: Consider preparative gas chromatography for small-scale purifications. 3. Thorough drying: Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to this compound and what are the expected side products?
A plausible and common method for synthesizing substituted alkenes is the acid-catalyzed dehydration of an alcohol. For this compound, a suitable precursor would be 2,3-dimethyl-3-pentanol. The reaction proceeds via a carbocation intermediate. The major side products are expected to be isomeric alkenes resulting from deprotonation at different positions.
Q2: I have identified three alkene products in my reaction mixture. What are they likely to be?
In the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol, the formation of a tertiary carbocation at the C3 position is expected. Elimination of a proton from an adjacent carbon can lead to three possible alkene products:
-
This compound (the desired product)
-
2,3-dimethyl-2,4-pentadiene
-
3,4-dimethyl-2-pentene
The major product will likely be the most substituted, thermodynamically stable alkene, which is often the conjugated diene.[3][4][5]
Q3: My yield of the conjugated diene is consistently low, with a significant amount of a higher-boiling point liquid. What could this be?
If the reaction is not heated sufficiently, alcohols can undergo an intermolecular dehydration to form ethers.[6] This would result in a higher-boiling point side product. Ensure your reaction temperature is within the optimal range for alkene formation from tertiary alcohols (typically 25-80°C).[6]
Q4: Can I use sulfuric acid as the catalyst?
While sulfuric acid can be used, it is a strong oxidizing agent and can lead to charring and the formation of sulfur dioxide.[1] Concentrated phosphoric(V) acid is often a better choice as it is less prone to causing side reactions.[1]
Q5: How can I prevent the polymerization of my product during storage?
Conjugated dienes can polymerize upon standing, especially when exposed to air and light. It is advisable to store the purified diene under an inert atmosphere (e.g., nitrogen or argon), at a low temperature, and in the presence of a polymerization inhibitor such as 4-tert-butylcatechol.
Experimental Protocols
Note: The following is a generalized protocol for the acid-catalyzed dehydration of a tertiary alcohol to form a diene. It should be adapted for the specific synthesis of this compound.
Synthesis of this compound from 2,3-Dimethyl-3-pentanol
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath.
-
Reaction Mixture: To the round-bottom flask, add 2,3-dimethyl-3-pentanol and a catalytic amount of concentrated phosphoric(V) acid (e.g., a 5:1 molar ratio of alcohol to acid). Add a few boiling chips.
-
Dehydration: Gently heat the mixture to the boiling point of the expected alkene (the boiling point of similar pentadienes is around 70-80°C). The alkene and water will co-distill. Continue the distillation until no more alkene is collected.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Add a small amount of a polymerization inhibitor (e.g., hydroquinone).
-
Perform a final fractional distillation, collecting the fraction corresponding to the boiling point of this compound.
-
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Potential side reactions from the carbocation intermediate.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solved 1.a. The acid-catalyzed dehydration | Chegg.com [chegg.com]
- 4. Solved 1. The acid-catalyzed dehydration of | Chegg.com [chegg.com]
- 5. Solved Question 1 Please answer and explain - 1. The | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2,3-Dimethyl-1,3-pentadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dimethyl-1,3-pentadiene.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, particularly via the dehydration of 2,3-dimethyl-1-penten-3-ol or related alcohol precursors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation or insufficient amount. - Formation of side products (e.g., isomeric dienes, polymers).[1] - Loss of volatile product during reaction or workup. | - Monitor the reaction progress using GC-MS or NMR to ensure completion.[2] - Optimize the reaction temperature. For acid-catalyzed dehydration, temperatures are typically in the range of 120-150°C.[1] - Use a fresh, active catalyst in the appropriate stoichiometric amount. - Employ milder reaction conditions or a more selective catalyst to minimize side reactions.[1] - Use a distillation setup to continuously remove the diene as it is formed, shifting the equilibrium towards the product.[1] - Ensure efficient condensation of the product during distillation. |
| Formation of Isomeric Dienes | - The use of strong, non-selective acid catalysts can lead to the formation of more stable, rearranged alkene products.[3] - High reaction temperatures can favor the formation of thermodynamic byproducts.[1] | - Use milder, weakly acidic catalysts such as a mixture of oxalic acid and citric acid, or potassium hydrogen sulfate to improve selectivity.[1] - A two-step dehydration process, where an intermediate alcohol is first formed and then dehydrated, can significantly reduce the formation of unwanted isomers.[1] - Maintain the lowest possible temperature that allows for a reasonable reaction rate. |
| Product Contamination with Starting Alcohol | - Incomplete dehydration reaction. - Inefficient separation of the product from the reaction mixture. | - Extend the reaction time or slightly increase the temperature to drive the reaction to completion. - Improve the efficiency of the fractional distillation column used to separate the product from the higher-boiling alcohol.[4] |
| Polymerization of the Diene Product | - Conjugated dienes are prone to polymerization, especially at elevated temperatures or in the presence of acid catalysts.[2] | - Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture and the collected distillate.[4] - Store the purified diene at a low temperature and under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Formation of Pinacolone-type Rearrangement Products | - In syntheses starting from vicinal diols (pinacols), acid-catalyzed rearrangement can compete with dehydration, forming ketones.[4] | - This is less of a concern for the dehydration of 2,3-dimethyl-1-penten-3-ol but can be a major side reaction if 2,3-dimethyl-2,3-pentanediol is the precursor. - Use reaction conditions that favor elimination over rearrangement, such as specific acid catalysts and optimized temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the acid-catalyzed dehydration of a suitable alcohol precursor, such as 2,3-dimethyl-1-penten-3-ol. This is an elimination reaction that removes a molecule of water to form the conjugated diene system.
Q2: What are the typical yields for the synthesis of this compound and related dienes?
A2: Yields can vary significantly depending on the specific synthetic route and reaction conditions. For the dehydration of pinacol to 2,3-dimethyl-1,3-butadiene, yields of 55-60% have been reported.[4] A two-step dehydration method for producing 2-methyl-1,3-pentadiene has been shown to achieve yields of over 80%.[1] A multi-step synthesis involving a Wittig reaction reported an overall yield of 31% for a related diene.[6]
Q3: How can I minimize the formation of the undesired 2,3-dimethyl-2,4-pentadiene isomer?
A3: The formation of isomeric dienes is a common challenge. To favor the formation of the desired 1,3-diene, it is recommended to use milder catalysts and a controlled temperature.[1] Continuously removing the lower-boiling 1,3-diene from the reaction mixture by distillation as it forms can also help to shift the equilibrium and prevent further isomerization.[1]
Q4: What is the role of a polymerization inhibitor and when should I use it?
A4: Conjugated dienes like this compound can readily polymerize, especially in the presence of heat and acid. A polymerization inhibitor, such as hydroquinone, is added to prevent this unwanted side reaction. It should be added to the reaction mixture and to the receiving flask during distillation to stabilize the product.[4]
Q5: How should I purify the crude this compound?
A5: The primary method for purification is fractional distillation. This separates the diene from any unreacted starting material, side products, and the catalyst. Washing the crude product with water or a mild base to remove acidic impurities may be necessary before distillation.[4] The purity of the fractions should be monitored by gas chromatography (GC).
Quantitative Data on Diene Synthesis
The following table summarizes quantitative data for the synthesis of this compound and structurally related dienes, providing a comparison of different methods and their efficiencies.
| Diene Product | Starting Material | Catalyst/Reagent | Reaction Temperature | Yield | Isomer Ratio (Product:Byproduct) |
| 2-Methyl-1,3-pentadiene | 4-Methyl-4-penten-2-ol | Oxalic acid and Citric acid | 120-150°C | 82% | 9:1 |
| 2,3-Dimethyl-1,3-butadiene | Pinacol | 48% Hydrobromic acid | Distilled up to 95°C | 55-60% | Not specified, but 22-25% pinacolone formed |
| 3,4-Dimethylpenta-1,3-diene | 2,3-Dimethyl-2-butenal | Methylenetriphenylphosphorane (Wittig) | Not specified | 31% (overall yield) | Not applicable |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 2,3-Dimethyl-1-penten-3-ol
This protocol describes a general procedure for the synthesis of this compound by the dehydration of its corresponding alcohol precursor.
Materials:
-
2,3-Dimethyl-1-penten-3-ol
-
Weakly acidic catalyst (e.g., a 1:1 mass ratio of oxalic acid and citric acid, or potassium hydrogen sulfate)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Anhydrous calcium chloride or magnesium sulfate (for drying)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stirring apparatus (magnetic stirrer and stir bar)
Procedure:
-
Reaction Setup: Assemble the distillation apparatus. Place the 2,3-dimethyl-1-penten-3-ol, the weakly acidic catalyst (approximately 2% by weight of the alcohol), a few boiling chips, and a small amount of hydroquinone into the round-bottom flask.
-
Dehydration and Distillation: Heat the mixture gently with stirring. The target temperature for the reaction is typically between 120-150°C.[1] The this compound (boiling point ~95-97°C) will distill over as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup: Wash the collected distillate twice with equal volumes of water to remove any water-soluble impurities and catalyst residue.
-
Drying: Dry the organic layer over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.
-
Final Purification: Perform a final fractional distillation of the dried product, collecting the fraction that boils at the literature value for this compound. Add a small amount of hydroquinone to the receiving flask to stabilize the purified product.
Visualizations
Reaction Pathway: Dehydration of 2,3-Dimethyl-1-penten-3-ol
References
inhibition of premature polymerization of 2,3-Dimethyl-1,3-pentadiene
Technical Support Center: 2,3-Dimethyl-1,3-pentadiene
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of this reactive monomer during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is premature polymerization and why is it a concern with this compound?
A1: this compound, like other conjugated dienes, can undergo self-polymerization, where monomer molecules react with each other to form polymers.[1] This process can be initiated by heat, light, or the presence of contaminants.[2][3] Premature polymerization is a significant concern because it is often an exothermic reaction, which can lead to a dangerous, uncontrolled temperature and pressure increase (a runaway reaction) in a sealed container.[1][2][3] Furthermore, it depletes the desired monomer, potentially fouling equipment and compromising experimental results.[1]
Q2: What are the common inhibitors used to stabilize this compound?
A2: To prevent undesired polymerization during transport and storage, unsaturated monomers are stabilized with chemical inhibitors.[1][] For conjugated dienes, common inhibitors include phenolic compounds like 4-tert-Butylcatechol (TBC) and hydroquinone (HQ), as well as other families of compounds like aromatic amines.[][5][6] TBC is frequently used for monomers such as styrene, butadiene, and vinyl acetate.[2][3]
Q3: What is the mechanism of action for a common inhibitor like TBC?
A3: TBC is a free-radical scavenger.[7] Its primary role is to interrupt the chain reaction of polymerization. This process is initiated by free radicals, which can form when the monomer is exposed to heat or light.[2][3] TBC effectively "traps" these free radicals, forming a stable, non-reactive species that cannot propagate the polymerization chain.[7] It is important to note that many phenolic inhibitors, including TBC, require the presence of dissolved oxygen (typically 10-15 mg/L) to function effectively.[2][3] Oxygen reacts with initial monomer radicals to form peroxide radicals, which are then scavenged by the TBC.[2][3]
Q4: Do I need to remove the inhibitor before starting my experiment?
A4: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization.[8] If the inhibitor is present, it will interfere with the reaction by consuming the free radicals generated by your initiator. This can lead to a long induction period (a delay before polymerization starts), slow reaction rates, or complete failure of the polymerization.[9] For non-polymerization applications, removal may not be necessary unless the inhibitor interferes with the desired reaction or downstream processes.
Q5: How should this compound be properly stored?
A5: Proper storage is critical to prevent premature polymerization. The monomer should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[10][11][12] It is often recommended to store it in a refrigerator designated for flammable materials.[13] The storage atmosphere should contain a small amount of oxygen if a phenolic inhibitor like TBC is used.[2][3] Therefore, do not store under an inert atmosphere like pure nitrogen or argon unless an oxygen-independent inhibitor is used.
Troubleshooting Guide
Problem: My container of this compound appears cloudy, viscous, or contains solid precipitates.
-
Possible Cause: Premature polymerization has likely begun. The cloudiness or solids are polymer that is insoluble in the monomer. This indicates that the inhibitor has been depleted or has become ineffective.
-
Solution: Do not use the monomer. Handle the container with extreme caution, as polymerization can accelerate. If the container is warm, it may indicate an ongoing exothermic reaction. If safe to do so, move it to a cooled, isolated area. Contact your institution's environmental health and safety (EHS) office for guidance on safe handling and disposal. Do not attempt to heat or distill the material, as this can lead to a runaway reaction.[1]
Problem: My polymerization reaction fails to initiate or proceeds much slower than expected.
-
Possible Cause 1: Incomplete removal of the polymerization inhibitor.[9] Residual inhibitor will scavenge the radicals from your initiator, preventing the reaction from starting.
-
Solution 1: Repeat the inhibitor removal step. Ensure the washing or column chromatography procedure is performed thoroughly. Test a small sample to confirm successful polymerization before scaling up.
-
Possible Cause 2: The inhibitor was not removed, and an insufficient amount of initiator was used. While it is sometimes possible to overcome the inhibitor by adding a large excess of initiator, this is not recommended as it can lead to uncontrolled reaction rates and polymers with low molecular weight.[9]
-
Solution 2: It is best practice to remove the inhibitor first.[8] If the reaction has already been attempted, it is difficult to salvage. A new reaction should be set up using purified monomer.
Problem: The monomer container feels warm to the touch.
-
Possible Cause: Active, bulk polymerization is occurring inside the container. This is a hazardous situation as the exothermic reaction can generate significant heat and pressure.[1][2]
-
Solution: This is an emergency situation. Do not attempt to move the container if it is venting or bulging. Evacuate the immediate area and alert your colleagues and EHS personnel immediately. If the container is not yet venting, and you are trained to do so, you may be able to cool the container externally with a water bath or other coolant to try and slow the reaction.
Data & Experimental Protocols
Inhibitor and Storage Data
The principles of inhibiting this compound are analogous to those for other common conjugated dienes.
Table 1: Common Polymerization Inhibitors for Conjugated Dienes
| Inhibitor Name | Abbreviation | Chemical Family | Typical Concentration | Oxygen Requirement |
| 4-tert-Butylcatechol | TBC | Phenolic | 10 - 100 ppm | Yes[2][3] |
| Hydroquinone | HQ | Phenolic | 50 - 200 ppm | Yes[] |
| 2,6-di-tert-butyl-p-cresol | BHT | Phenolic | 10 - 50 ppm | Yes |
| Diethylhydroxylamine | DEHA | Hydroxylamine | 50 - 500 ppm | Yes[] |
Table 2: Recommended Storage Conditions for Inhibited Dienes
| Parameter | Recommended Condition | Rationale |
| Temperature | < 4°C (Refrigerated) | Reduces the rate of thermal initiation of polymerization.[13] |
| Atmosphere | Air (Not inert gas) | Provides the necessary oxygen for phenolic inhibitors to function.[2][3] |
| Light | Amber bottle / Dark location | Prevents photo-initiation of polymerization.[2][3] |
| Container | Tightly sealed | Prevents evaporation of the monomer and contamination.[10][11] |
Detailed Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors via Basic Wash
This is the most common method for removing acidic inhibitors like TBC and hydroquinone.[8][14]
Materials:
-
Inhibited this compound
-
1 M Sodium hydroxide (NaOH) solution, pre-cooled
-
Saturated sodium chloride (brine) solution, pre-cooled
-
Deionized water, pre-cooled
-
Anhydrous drying agent (e.g., magnesium sulfate, calcium chloride)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place the inhibited monomer into a separatory funnel.
-
Add an equal volume of cold 1 M NaOH solution. Stopper the funnel and shake gently, periodically venting to release any pressure. Caution: Shaking too vigorously can lead to the formation of emulsions.
-
Allow the layers to separate. The aqueous (bottom) layer will contain the sodium salt of the phenolic inhibitor and will often be colored.
-
Drain and discard the lower aqueous layer.[14]
-
Repeat the wash with fresh 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of cold deionized water to remove residual NaOH. Drain and discard the aqueous layer.
-
Wash the monomer with an equal volume of cold brine solution to aid in the removal of dissolved water. Drain and discard the aqueous layer.
-
Transfer the washed monomer from the top of the separatory funnel into a clean, dry Erlenmeyer flask.[8]
-
Add a suitable amount of anhydrous drying agent (e.g., MgSO₄) and swirl gently. Let it stand for 15-20 minutes.
-
Carefully decant or filter the dry, inhibitor-free monomer into a clean storage vessel.
-
Crucially, the purified monomer is now highly susceptible to polymerization. It should be used immediately or stored at low temperatures (e.g., -20°C) for a very short period.[15]
Protocol 2: Removal of Inhibitor via Column Chromatography
This method is effective and avoids the use of aqueous solutions.
Materials:
-
Inhibited this compound
-
Activated basic alumina
-
Glass chromatography column
-
Collection flask, pre-cooled
Procedure:
-
Prepare a chromatography column by packing it with activated basic alumina. The amount should be sufficient to adsorb the inhibitor (a column height of 4-5 cm is often adequate for lab-scale purifications).[14]
-
Pre-wet the column with a small amount of a non-polar solvent (like hexane) and allow it to drain, or directly apply the monomer.
-
Carefully add the inhibited monomer to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity. The inhibitor will be adsorbed onto the stationary phase.
-
Collect the purified, inhibitor-free monomer in a cooled collection flask.
-
As with the wash protocol, the purified monomer is now unstabilized and should be used immediately.
Visualizations
Caption: Workflow for receiving, storing, and preparing this compound.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. metrohm.com [metrohm.com]
- 3. scribd.com [scribd.com]
- 5. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. fishersci.com [fishersci.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
Technical Support Center: Polymerization of Sterically Hindered Dienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the polymerization of sterically hindered dienes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of sterically hindered dienes?
The polymerization of sterically hindered dienes presents several key challenges stemming from the bulky substituents near the double bonds:
-
Low Reactivity and Slow Polymerization Rates: Steric hindrance can impede the approach of the monomer to the active center of the growing polymer chain, leading to significantly slower reaction rates compared to unhindered dienes. This often necessitates more forcing reaction conditions, such as higher temperatures or longer reaction times.[1][2]
-
Difficulty in Achieving High Molecular Weights: Chain transfer reactions can become more prevalent, leading to premature termination of the growing polymer chains and resulting in lower molecular weight polymers.[3][4]
-
Poor Control over Polymer Microstructure: The steric bulk of the substituents can influence the regioselectivity (e.g., 1,4- vs. 1,2-addition) and stereoselectivity (cis- vs. trans-isomerism) of the polymerization, making it difficult to obtain polymers with a well-defined microstructure.[2][5][6][7]
-
Increased Propensity for Side Reactions: The steric strain in these monomers can promote alternative reaction pathways, such as cyclization or proton elimination, which compete with the desired polymerization process and can introduce defects into the polymer structure.[8][9]
-
Catalyst Deactivation: The bulky nature of the monomers can hinder their access to the catalyst's active site. Additionally, if the substituents contain coordinating functional groups, they can bind to the catalyst and inhibit its activity.[10]
-
Solubility Issues: Both the sterically hindered monomers and the resulting polymers may exhibit poor solubility in common organic solvents, which can complicate the polymerization process, purification, and subsequent characterization.[11]
Q2: How does the choice of polymerization technique affect the outcome for sterically hindered dienes?
The choice of polymerization method is critical and depends on the specific monomer and desired polymer properties:
-
Anionic Polymerization: This technique can offer good control over molecular weight and produce polymers with narrow molecular weight distributions. However, the highly reactive nature of the anionic chain ends can be sensitive to impurities, and achieving high stereoselectivity can be challenging. The use of polar solvents or additives can influence the microstructure, often increasing the 1,2- or 3,4-content.[2][7]
-
Cationic Polymerization: While effective for some dienes, cationic polymerization is often plagued by side reactions such as chain transfer and isomerization, making it difficult to control the polymer structure and achieve high molecular weights.[8][12]
-
Radical Polymerization: Free radical polymerization is generally more tolerant to functional groups and impurities. However, it typically offers less control over molar mass, dispersity, and microstructure compared to living/controlled polymerization techniques.[12]
-
Coordination Polymerization (e.g., Ziegler-Natta, Metallocene): These catalyst systems can provide excellent control over stereochemistry, often leading to highly stereoregular polymers (e.g., high cis-1,4 content). The catalyst's ligand environment plays a crucial role in determining the selectivity and activity, with bulkier ligands sometimes being necessary to accommodate the hindered monomer.[6][13][14]
-
Ring-Opening Metathesis Polymerization (ROMP): This is a powerful technique for the polymerization of cyclic and sterically hindered dienes. The choice of catalyst (e.g., Grubbs or Schrock catalysts) is critical for controlling the polymerization rate, functional group tolerance, and stereoselectivity of the resulting polymer.[10][15][16]
Q3: What is the importance of monomer and solvent purity in these polymerizations?
Monomer and solvent purity are paramount, especially in living polymerization techniques like anionic polymerization. Impurities such as water, oxygen, and other protic compounds can react with and deactivate the initiator or the propagating chain ends, leading to premature termination, broad molecular weight distributions, and low yields.[1][17] It is essential to rigorously purify both the monomer and the solvent before use, typically through distillation, drying over appropriate agents, and degassing.
Troubleshooting Guides
Problem 1: Low or No Polymer Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Impure Monomer or Solvent | Purify monomer and solvent rigorously. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][17] |
| Inactive Initiator or Catalyst | Use a freshly prepared or properly stored initiator/catalyst. For anionic polymerization, titrate the initiator to determine its active concentration. For coordination catalysts, ensure the co-catalyst is active and used in the correct ratio.[11][18] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some polymerizations of hindered dienes require higher temperatures to overcome the activation energy barrier, while others may require lower temperatures to suppress side reactions.[19] |
| Steric Hindrance Preventing Initiation/Propagation | Consider a less sterically hindered initiator or a catalyst with a more accessible active site. Modifying the ligand environment of a coordination catalyst can also be effective.[5] |
| Inappropriate Solvent | The choice of solvent can significantly impact solubility and reactivity. Ensure the monomer, initiator, and growing polymer are soluble in the chosen solvent. Solvent polarity can also affect the rate and selectivity.[2][15] |
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Slow Initiation Compared to Propagation | In living polymerizations, the rate of initiation should be faster than or equal to the rate of propagation. Choose a more reactive initiator or adjust the reaction conditions (e.g., temperature) to favor faster initiation.[20] |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or impurities can lead to a broad PDI. Lowering the reaction temperature can sometimes reduce the rate of chain transfer. Ensure high purity of all reagents.[3][4] |
| Presence of Impurities | As with low yield, impurities can act as terminating agents, leading to chains of varying lengths. Rigorous purification of all components is crucial.[1] |
| Poor Mixing or Temperature Gradients | In viscous solutions, inefficient mixing can lead to localized differences in monomer or initiator concentration, resulting in non-uniform chain growth. Ensure efficient stirring and maintain a constant and uniform reaction temperature. |
Problem 3: Poor Control over Polymer Microstructure (Regio- and Stereoselectivity)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Catalyst or Ligand System | For coordination polymerization, the ligand structure around the metal center is a key determinant of stereoselectivity. Experiment with different ligands to find one that provides the desired control.[6][14] |
| Incorrect Solvent Polarity | In anionic polymerization, the solvent polarity significantly influences the microstructure. Non-polar solvents (e.g., cyclohexane) generally favor 1,4-addition, while polar solvents (e.g., THF) increase the proportion of 1,2- or 3,4-units.[2][17] |
| Reaction Temperature | The reaction temperature can affect the equilibrium between different coordination modes of the monomer to the active center, thereby influencing the microstructure.[19] |
| Counterion in Anionic Polymerization | The nature of the counterion (e.g., Li+, Na+, K+) can influence the stereochemistry of the polymerization. |
Data Presentation
Table 1: Influence of Polymerization Conditions on the Polymerization of Phenyl-substituted 1,3-butadienes. [19]
| Monomer Feed Ratio (PBD/BD) | Temperature (°C) | Al/Ti Ratio | Polymer Yield (%) | PBD Content in Copolymer (mol%) | Mn (x 10^4 g/mol ) | PDI |
| 10% | 20 | 100 | 97.1 | 6.91 | 25.4 | 2.13 |
| 10% | 50 | 100 | 68.2 | 7.84 | 15.8 | 2.35 |
| 10% | 50 | 200 | 97.1 | 9.04 | 16.5 | 2.21 |
| 20% | 50 | 200 | 95.3 | 16.5 | 15.1 | 2.41 |
| 30% | 50 | 200 | 92.1 | 25.8 | 13.5 | 2.56 |
Polymerization of (E)-1-phenyl-1,3-butadiene (PBD) and 1,3-butadiene (BD) using CpTiCl3/MAO catalyst system in toluene.
Table 2: Ethylene/Diene Copolymerization with ansa-Zirconocene Catalysts. [9][21]
| Diene | Catalyst | Activity (x 10^6 g/molZr·h) | Diene Content (mol%) | Mn (x 10^4 g/mol ) | PDI |
| Isoprene (IP) | rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 | 4.5 | 12.5 | 25.1 | 2.1 |
| Butadiene (BD) | rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 | 5.2 | 10.2 | 28.3 | 2.0 |
| 5-Ethylidene-2-norbornene (ENB) | rac-Et(Ind)2ZrCl2 | 2.8 | 8.5 | 30.5 | 2.3 |
| Vinyl Norbornene (VNB) | rac-Et(Ind)2ZrCl2 | 3.1 | 7.9 | 29.8 | 2.2 |
Polymerization conditions: Toluene solvent, [Ph3C][B(C6F5)4]/TIBA as cocatalyst system.
Experimental Protocols
General Protocol for Anionic Polymerization of a Sterically Hindered Diene
This protocol provides a general guideline. Specific conditions should be optimized for each monomer.
-
Purification of Reagents:
-
Solvent (e.g., Cyclohexane, THF): Stir over a drying agent (e.g., CaH2) for 24-48 hours, then distill under an inert atmosphere. For THF, further purification by distillation from sodium/benzophenone ketyl is recommended.
-
Monomer: Stir over a suitable drying agent (e.g., CaH2) for several hours. Degas by several freeze-pump-thaw cycles. Distill under vacuum and collect the purified monomer in a calibrated ampoule.[1]
-
Initiator (e.g., sec-Butyllithium): If purchased as a solution, its concentration should be determined by titration (e.g., with diphenylacetic acid) before use.
-
-
Polymerization:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer under a high vacuum or an inert atmosphere.
-
Introduce the purified solvent into the reactor via cannula or vacuum distillation.
-
Add the initiator solution to the solvent and stir.
-
Introduce the purified monomer to the initiator solution. An immediate color change is often observed, indicating the formation of the living anionic species.
-
Allow the polymerization to proceed at the desired temperature for the required time. Monitor the reaction by taking aliquots for analysis (e.g., GC for monomer conversion, GPC for molecular weight).
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a degassed proton source (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter and wash the polymer with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
Visualizations
Caption: Troubleshooting workflow for low or no polymer yield.
Caption: General experimental workflow for polymerization.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Highly Cis, Syndiotactic ROMP Polymers Using Ruthenium Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Cocatalysts on the Performance of Postphthalate Supported Ziegler–Natta Catalysts in Gas-Phase Propylene Polymerization | Semantic Scholar [semanticscholar.org]
- 7. measurlabs.com [measurlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. [PDF] Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers | Semantic Scholar [semanticscholar.org]
- 10. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Terpenoid-derived conjugated dienes with exo-methylene and a 6-membered ring: high cationic reactivity, regioselective living cationic polymerization, and random and block copolymerization with vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparative Analysis of Ethylene/Diene Copolymerization and Ethylene/Propylene/Diene Terpolymerization Using Ansa-Zirconocene Catalyst with Alkylaluminum/Borate Activator: The Effect of Conjugated and Nonconjugated Dienes on Catalytic Behavior and Polymer Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Polymerization of 1,3-butadiene catalyzed by Co( ii ) and Ni( ii ) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4- cis -polymerization versu ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00928F [pubs.rsc.org]
- 20. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Concentration for 2,3-Dimethyl-1,3-pentadiene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polymerization of 2,3-Dimethyl-1,3-pentadiene. The information is designed to address specific experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound polymerization?
A1: The most prevalent catalyst systems for the polymerization of this compound and other conjugated dienes fall into two main categories: Ziegler-Natta catalysts and metallocene catalysts.[1][2]
-
Ziegler-Natta Catalysts: These are typically heterogeneous catalysts based on transition metals from Group IV, such as titanium, often in combination with organoaluminum co-catalysts like triethylaluminium (Al(C₂H₅)₃).[1][2] Lanthanide-based systems, particularly those using neodymium, are also highly effective for diene polymerization, often yielding polymers with high cis-1,4 content.[3][4] A common example is the AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃ system.[3]
-
Metallocene Catalysts: These are homogeneous catalysts, typically based on Group 4 metals like zirconium or hafnium, complexed with cyclopentadienyl ligands. They are usually activated by a cocatalyst, most commonly methylaluminoxane (MAO).[1][5] Metallocene catalysts are known for producing polymers with narrow molecular weight distributions due to their single-site nature.[6]
Q2: How does catalyst concentration generally affect the molecular weight of the resulting polymer?
A2: Generally, in coordination polymerization, an increase in catalyst concentration, while keeping the monomer concentration constant, leads to a decrease in the molecular weight of the polymer. This is because a higher concentration of active catalyst sites initiates more polymer chains simultaneously, and each chain grows for a shorter period before the monomer is consumed, resulting in shorter polymer chains. Conversely, a lower catalyst concentration will result in fewer polymer chains, each growing to a higher molecular weight.
Q3: What is the role of the cocatalyst (e.g., MAO, organoaluminum compounds) and its ratio to the catalyst?
A3: The cocatalyst plays a crucial role in activating the transition metal precatalyst to generate the active catalytic species.[1][5][7] For instance, in Ziegler-Natta systems, an organoaluminum compound alkylates the transition metal center.[7] In metallocene systems, MAO abstracts a ligand from the metallocene to form a cationic, coordinatively unsaturated active site.[2][5] The ratio of the cocatalyst to the catalyst (e.g., Al/Zr or Al/Nd ratio) is a critical parameter that influences both catalyst activity and polymer properties. An optimal ratio is necessary; too little cocatalyst may result in incomplete activation, while an excess can sometimes lead to side reactions or act as a chain transfer agent, which would lower the polymer's molecular weight.[8]
Q4: How can I control the stereochemistry (e.g., cis-1,4 vs. trans-1,4 content) of the polymer?
A4: The stereochemistry of poly(this compound) is primarily determined by the choice of catalyst system and the polymerization temperature.[3] Neodymium-based Ziegler-Natta catalysts are well-known for producing high cis-1,4 polydienes.[3][4] The structure of the ligands on the metal center and the coordination of the monomer to the active site play a crucial role in directing the stereoselectivity of the insertion reaction.[3] Temperature can also have a significant impact; for example, in the polymerization of (Z)-1,3-pentadiene with a CpTiCl₃-MAO system, a cis-1,4 isotactic polymer was obtained at +20°C, while a 1,2 syndiotactic polymer was formed at -20°C.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymer Yield | 1. Catalyst Inactivity: The catalyst may not have been properly activated, or it may have been deactivated by impurities. 2. Impurities in Monomer/Solvent: Water, oxygen, or other polar compounds can poison the catalyst.[9] 3. Incorrect Catalyst/Cocatalyst Ratio: The ratio may be outside the optimal range for activation. | 1. Catalyst Activation: Ensure proper mixing and aging of catalyst and cocatalyst components as per the protocol. Prepare fresh catalyst solutions. 2. Purification: Thoroughly dry and deoxygenate the monomer and solvent before use. Pass them through activated alumina or molecular sieves. 3. Optimize Ratio: Systematically vary the cocatalyst-to-catalyst ratio to find the optimal conditions for your specific system. |
| Broad Polydispersity Index (PDI) | 1. Multiple Active Sites: Heterogeneous Ziegler-Natta catalysts often have multiple types of active sites, each producing polymers with different chain lengths.[6] 2. Chain Transfer Reactions: Uncontrolled chain transfer to monomer, cocatalyst, or impurities can broaden the molecular weight distribution. 3. Temperature Gradients: Poor heat dissipation in the reactor can lead to variations in polymerization rates. | 1. Catalyst Choice: For a narrower PDI, consider using a single-site catalyst like a metallocene.[6] 2. Control Reagents: Minimize impurities and carefully control the cocatalyst concentration. 3. Temperature Control: Ensure efficient stirring and use a cooling bath to maintain a constant reaction temperature. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Purity: The purity of the monomer, solvent, and catalyst components can vary between batches. 2. Atmospheric Contamination: Inconsistent inert atmosphere (e.g., nitrogen or argon) can lead to varying levels of catalyst deactivation. 3. Inconsistent Catalyst Preparation: Variations in the aging time or temperature during catalyst preparation can affect its activity. | 1. Standardize Reagents: Use reagents from the same supplier and lot number if possible. Re-purify monomer and solvent for each experiment. 2. Inert Atmosphere Technique: Employ rigorous Schlenk line or glovebox techniques to exclude air and moisture. 3. Standard Operating Procedure: Develop and strictly follow a detailed SOP for catalyst preparation, including precise timings and temperatures. |
| Gel Formation in the Reactor | 1. Cross-linking Reactions: Side reactions, particularly at higher temperatures or with certain catalyst systems, can lead to the formation of insoluble, cross-linked polymer. 2. High Molecular Weight: Extremely high molecular weight polymers may have limited solubility in the reaction solvent. | 1. Lower Temperature: Conduct the polymerization at a lower temperature to reduce the rate of side reactions. 2. Chain Transfer Agent: Introduce a controlled amount of a chain transfer agent, such as hydrogen, to regulate molecular weight.[2] 3. Solvent Selection: Choose a solvent in which the polymer is more soluble. |
Data Presentation
The following tables summarize the effects of catalyst system components on the polymerization of conjugated dienes. Note: Data for the specific monomer this compound is limited; therefore, data from closely related and well-studied dienes like 1,3-butadiene and isoprene are presented to illustrate general principles.
Table 1: Effect of Cocatalyst Type on 1,3-Butadiene Polymerization with a Neodymium-Based Catalyst
| Cocatalyst | Catalyst Activity (kg Polymer / mol Nd·h) | cis-1,4 Content (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| TIBA | 450 | 98.4 | 720 | 3.2 |
| DIBAH | 180 | 97.3 | 410 | 3.5 |
| TEA | 510 | 96.2 | 260 | 4.1 |
| MAO | 20 | 85.1 | 350 | 5.3 |
| Conditions: Neodymium chloride tripentanolate catalyst, Al/Nd molar ratio = 35, Polymerization at 50°C in cyclohexane. Data adapted from a study on 1,3-butadiene polymerization. |
Table 2: Influence of [Cl]/[Nd] Ratio on 1,3-Butadiene Polymerization
| [Cl]/[Nd] Molar Ratio | Polymer Yield (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| 1.0 | >80 | <32 | <2.0 |
| 2.0 | >80 | - | >2.0 |
| >2.0 | >80 | - | >4.0 |
| Conditions: NdV₃/DIBAH/Me₂SiCl₂ catalyst system. Data illustrates that a low [Cl]/[Nd] ratio is crucial for achieving a narrow dispersity.[10] |
Experimental Protocols
Detailed Methodology for Polymerization using a Neodymium-Based Ziegler-Natta Catalyst (Adapted from 1,3-Butadiene Polymerization)
This protocol is a representative example and may require optimization for this compound. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
1. Reagent Preparation:
-
Solvent (e.g., Cyclohexane): Dry over calcium hydride for 48 hours, then distill under nitrogen.
-
Monomer (this compound): Dry over calcium hydride and distill under vacuum immediately before use.
-
Catalyst Components:
-
Neodymium(III) versatate (NdV₃) solution in hexane.
-
Diisobutylaluminum hydride (DIBAH) solution in hexane.
-
Dimethyldichlorosilane (Me₂SiCl₂) solution in hexane.
-
2. Reactor Setup:
-
A 250 mL jacketed glass reactor equipped with a mechanical stirrer and a temperature controller is used.
-
The reactor must be thoroughly dried in an oven and purged with nitrogen while cooling.
3. Catalyst Preparation (In-situ):
-
In a separate, dry, nitrogen-purged flask, add the required amount of DIBAH solution.
-
Slowly add the NdV₃ solution to the DIBAH solution with stirring.
-
Finally, add the Me₂SiCl₂ solution to the mixture.
-
Age the catalyst mixture for 30 minutes at room temperature with continuous stirring.
4. Polymerization Procedure:
-
Charge the reactor with 100 mL of dry cyclohexane and the desired amount of this compound monomer.
-
Bring the reactor to the desired polymerization temperature (e.g., 50°C) with stirring.
-
Inject the prepared catalyst system into the reactor using a gas-tight syringe to initiate the polymerization.
-
Maintain a constant temperature and stirring for the desired reaction time (e.g., 2 hours).
5. Termination and Product Isolation:
-
Quench the polymerization by adding 10 mL of methanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it several times with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
6. Characterization:
-
Determine the polymer yield gravimetrically.
-
Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Determine the microstructure (e.g., cis-1,4, trans-1,4 content) using ¹H and ¹³C NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Logical relationships between catalyst parameters and polymer properties.
References
- 1. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: The Effect of Temperature on 2,3-Dimethyl-1,3-pentadiene Reaction Rates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the effect of temperature on the reaction rates of 2,3-Dimethyl-1,3-pentadiene.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of temperature effects on this compound reaction rates.
Issue 1: Inconsistent or Non-Reproducible Reaction Rates
-
Question: Why are my measured reaction rates inconsistent across repeated experiments at the same temperature?
-
Answer:
-
Temperature Fluctuations: Even minor variations in temperature can significantly impact reaction rates. Ensure your reaction vessel is in a stable temperature environment, such as a thermostatically controlled water or oil bath.[1][2][3] Use a calibrated thermometer to monitor the temperature directly within the reaction mixture.
-
Inaccurate Reagent Measurement: Small errors in the measurement of this compound, the dienophile, or the solvent can lead to variations in concentration and, consequently, the reaction rate. Use calibrated micropipettes and analytical balances for accurate measurements.
-
Impure Reagents: The presence of impurities in the diene or dienophile can inhibit or catalyze the reaction, leading to inconsistent results. Ensure the purity of your starting materials, for instance by distillation of the diene prior to use.
-
Mixing Inconsistencies: Inadequate mixing can lead to localized concentration gradients and non-uniform reaction rates. Ensure consistent and efficient stirring throughout the experiment.
-
Issue 2: Low or No Product Formation
-
Question: I am not observing any significant product formation, even at elevated temperatures. What could be the issue?
-
Answer:
-
Steric Hindrance: this compound possesses methyl groups that can sterically hinder the approach of the dienophile. This effect is more pronounced with bulky dienophiles. Consider using a less sterically hindered dienophile if possible.
-
Reaction Equilibrium: Diels-Alder reactions are reversible, and the equilibrium may favor the reactants at very high temperatures.[4] There is an optimal temperature range for maximizing the reaction rate without significantly shifting the equilibrium back to the reactants.
-
Incorrect s-cis Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation. While this compound can adopt this conformation, certain structural constraints or solvent effects might disfavor it.
-
Decomposition of Reactants or Products: At very high temperatures, the reactants or the Diels-Alder adduct may undergo decomposition, leading to lower yields.[5] It is advisable to conduct control experiments to assess the thermal stability of all components at the desired reaction temperatures.
-
Issue 3: Side Product Formation
-
Question: My analysis shows the presence of unexpected side products. What is the likely cause?
-
Answer:
-
Polymerization: Dienes, including this compound, can undergo polymerization, especially at higher temperatures. This is a common side reaction that can compete with the desired Diels-Alder reaction.[6]
-
Isomerization: Depending on the reaction conditions, the diene or the product might undergo isomerization.
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the diene or other reactants can occur, leading to the formation of unwanted byproducts.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions related to studying the effect of temperature on this compound reaction rates.
-
Q1: How does temperature generally affect the rate of the Diels-Alder reaction of this compound?
-
A1: Generally, increasing the temperature increases the rate of the Diels-Alder reaction.[5][7] This is because a higher temperature provides the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier.[7]
-
-
Q2: What is the significance of the Arrhenius equation in studying the temperature effect on reaction rates?
-
A2: The Arrhenius equation, k = Ae^(-Ea/RT), mathematically describes the relationship between the rate constant (k), temperature (T), and the activation energy (Ea). By determining the rate constants at different temperatures, you can construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy and the pre-exponential factor (A) for the reaction. This provides valuable insights into the reaction mechanism and its temperature sensitivity.
-
-
Q3: Can the Diels-Alder reaction of this compound be reversible?
-
A3: Yes, the Diels-Alder reaction is a reversible process.[4] At higher temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant, leading to the decomposition of the product back into the diene and dienophile.[4] This establishes an equilibrium, and the net rate of product formation will depend on the forward and reverse reaction rates.
-
-
Q4: What analytical techniques are suitable for monitoring the kinetics of this reaction?
-
A4: Several techniques can be used, including:
-
Gas Chromatography (GC): To monitor the disappearance of the volatile reactants (diene and dienophile) and the appearance of the product over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction by integrating the signals of specific protons of the reactants and the product.[8][9][10][11]
-
UV-Vis Spectroscopy: If the dienophile or product has a distinct chromophore, its concentration can be monitored over time.
-
-
-
Q5: How can I ensure accurate temperature control during my experiments?
-
A5: Use a well-insulated reaction setup with a reliable temperature control system, such as a circulating bath with a thermostat.[1][2][3] The temperature should be measured directly in the reaction mixture using a calibrated thermometer or probe. For very low temperatures, ice-salt or dry ice-solvent baths can be used, but require careful monitoring.[1]
-
III. Data Presentation
Table 1: Effect of Temperature on the Reaction of Pentadiene with Maleic Anhydride [12]
| Temperature (°C) | Reaction Time (min) | Conversion Rate (%) |
| 55 | 10 | 96.74 |
| 65 | 8 | 100 |
| 75 | 10 | 100 |
Caption: This table illustrates the effect of temperature on the conversion rate of the Diels-Alder reaction between pentadiene and maleic anhydride in a continuous flow capillary reactor. Note that these reactants are similar but not identical to this compound.
IV. Experimental Protocols
This section provides a detailed methodology for studying the effect of temperature on the reaction rate of this compound with a suitable dienophile, such as maleic anhydride. This protocol is adapted from established procedures for similar Diels-Alder reactions.[13]
Objective: To determine the rate constant of the Diels-Alder reaction between this compound and maleic anhydride at various temperatures and to calculate the activation energy of the reaction.
Materials:
-
This compound (freshly distilled)
-
Maleic anhydride
-
Anhydrous toluene (or other suitable solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Thermostatically controlled oil bath
-
Syringes for sampling
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar) and a flame ionization detector (FID)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser in a thermostatically controlled oil bath.
-
Purge the entire system with an inert gas to exclude oxygen and moisture.
-
-
Reactant Preparation:
-
Prepare stock solutions of known concentrations of this compound and maleic anhydride in anhydrous toluene.
-
-
Kinetic Run:
-
Add a known volume of the maleic anhydride solution to the reaction flask and allow it to equilibrate to the desired temperature (e.g., 50 °C).
-
Initiate the reaction by adding a known volume of the this compound stock solution to the flask with vigorous stirring. Start the timer immediately.
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by diluting it with a cold solvent to stop the reaction from proceeding further.
-
-
Analysis:
-
Analyze the quenched aliquots using GC to determine the concentration of the remaining this compound or the formed product.
-
Create a calibration curve for the reactant and product to convert GC peak areas to concentrations.
-
-
Data Processing:
-
Plot the concentration of the limiting reactant versus time.
-
Assuming a second-order reaction (first order in each reactant), plot 1/[reactant] versus time. The slope of this line will be the rate constant (k) at that temperature.
-
Repeat the experiment at different temperatures (e.g., 60 °C, 70 °C, 80 °C).
-
-
Activation Energy Calculation:
-
Plot ln(k) versus 1/T (where T is in Kelvin).
-
The slope of this Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). From this, the activation energy (Ea) can be calculated.
-
V. Mandatory Visualizations
Caption: Experimental workflow for determining the effect of temperature on reaction rates.
Caption: Troubleshooting logic for inconsistent reaction rates.
References
- 1. How To Maintain The Temperature Of A Reaction? Master Heat Transfer For Safe & Repeatable Results - Kintek Solution [kindle-tech.com]
- 2. Controlling an Experiment's Temperature | Lab Manager [labmanager.com]
- 3. labunlimited.co.uk [labunlimited.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4 Common Ways Temperature Impacts Chemicals [postapplescientific.com]
- 6. Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Kinetic verification and Comsol modeling of the Diels-Alder reaction of conjugated pentadiene with maleic anhydride in a continuous flow capillary reactor - Arabian Journal of Chemistry [arabjchem.org]
- 13. atc.io [atc.io]
troubleshooting low conversion in 2,3-Dimethyl-1,3-pentadiene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the polymerization of 2,3-Dimethyl-1,3-pentadiene, with a focus on resolving issues of low monomer conversion.
Troubleshooting Guide
Question: My this compound polymerization is resulting in low or no conversion. What are the potential causes and how can I troubleshoot this?
Low conversion in the polymerization of this compound can stem from several factors, ranging from the purity of your reagents to the specific reaction conditions. Below is a systematic guide to help you identify and resolve the issue.
Catalyst System Issues
The choice and handling of the catalyst system are critical for a successful polymerization.
-
Is your catalyst active? Catalyst deactivation is a common cause of low conversion.[1][2][3]
-
Troubleshooting:
-
Catalyst Preparation: Ensure that the catalyst is prepared under inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent deactivation by air or moisture.
-
Catalyst Age: Use freshly prepared catalyst or ensure that your stored catalyst has not degraded.
-
Temperature Effects: Some catalyst systems, like certain neodymium-based catalysts, can deactivate at elevated temperatures (e.g., >50 °C).[4] Consider running the polymerization at a lower temperature.
-
-
-
Is the co-catalyst and its ratio to the catalyst optimal? The type and amount of co-catalyst can significantly impact catalytic activity.[4]
-
Troubleshooting:
-
Co-catalyst Selection: For Ziegler-Natta type polymerizations, the nature of the alkylaluminum co-catalyst (e.g., TEA, TIBA) can influence activity.
-
Ratio Optimization: Systematically vary the co-catalyst to catalyst ratio to find the optimal conditions for your specific system.
-
-
Monomer and Solvent Purity
Impurities in the monomer or solvent can act as poisons to the catalyst.
-
Is your this compound pure? The monomer itself can contain inhibitors or other impurities that interfere with polymerization.[5]
-
Troubleshooting:
-
Monomer Purification: Purify the monomer before use. Common methods include distillation (vacuum distillation may be necessary) and passing it through a column of activated alumina to remove inhibitors and polar impurities.[6]
-
-
-
Is your solvent appropriate and sufficiently pure? The solvent plays a crucial role in polymerization and can be a source of catalyst-deactivating impurities.[4][7]
-
Troubleshooting:
-
Solvent Choice: Alkane and cycloalkane solvents are commonly used for diene polymerization.[4] Aromatic solvents might affect the stereospecificity.[4]
-
Solvent Purity: Use anhydrous, deoxygenated solvents. Purification methods include distillation over a drying agent (e.g., sodium/benzophenone) or passing through a solvent purification system.
-
Solvent Volume: An excess of solvent can sometimes lead to a "solvent cage effect," which may hinder the reaction.[4]
-
-
Reaction Conditions
The conditions under which the polymerization is conducted are paramount for achieving high conversion.
-
Are the reaction temperature and time optimized?
-
Troubleshooting:
-
Temperature Control: Maintain a stable reaction temperature. As mentioned, high temperatures can lead to catalyst deactivation.[4] Conversely, a temperature that is too low may result in a very slow reaction rate.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the conversion at different time points to determine the optimal reaction duration.
-
-
-
Is the monomer concentration appropriate?
-
Troubleshooting:
-
Concentration Optimization: The concentration of the monomer can affect the polymerization rate. Experiment with different monomer concentrations to find the optimal range for your system.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used for this compound polymerization?
A1: For diene polymerization, Ziegler-Natta catalysts are commonly employed. For instance, a combination of a titanium tetrahalide (e.g., TiCl4) with an organoaluminum compound (e.g., triisobutylaluminum - Al(i-C4H9)3) can be used.[5] Neodymium-based catalysts are also known for their high activity in diene polymerization.[4]
Q2: How do impurities in the monomer affect the polymerization?
A2: Impurities, such as water, oxygen, or other organic compounds with active protons (e.g., alcohols, amines), can react with and deactivate the catalyst. Polymerization inhibitors added to commercial monomers must also be removed before use.[9][10]
Q3: Can the solvent choice influence the polymer structure?
A3: Yes, the solvent can influence the microstructure of the resulting polymer. For example, in some diene polymerizations using neodymium catalysts, aromatic solvents have been observed to decrease the cis-1,4 content and increase the trans-1,4 content.[4]
Q4: What is the "solvent cage effect" and how can I avoid it?
A4: The "solvent cage effect" refers to a phenomenon where an excess of solvent molecules can surround the reacting species, hindering their interaction and slowing down the reaction rate. To mitigate this, it is necessary to optimize the amount of solvent used.[4]
Experimental Protocols
Protocol 1: Monomer Purification (General Procedure)
-
Inhibitor Removal: If the monomer contains a polymerization inhibitor (e.g., TBC), wash the monomer with an aqueous solution of sodium hydroxide (e.g., 10% w/v) in a separatory funnel to remove it. Subsequently, wash with deionized water until the aqueous layer is neutral.
-
Drying: Dry the monomer over a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride.
-
Distillation: Perform a vacuum distillation of the dried monomer to further purify it. Collect the fraction that boils at the expected temperature for this compound.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation or spontaneous polymerization.
Protocol 2: General Polymerization Procedure (Ziegler-Natta Type)
All procedures should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox.
-
Reactor Setup: A dry, inert-gas-flushed reactor equipped with a magnetic stirrer is charged with the purified solvent and the purified this compound monomer.
-
Catalyst Addition: The organoaluminum co-catalyst (e.g., Al(i-C4H9)3) is added to the reactor, followed by the transition metal catalyst (e.g., TiCl4). The order of addition may vary depending on the specific catalyst system.
-
Polymerization: The reaction mixture is stirred at the desired temperature for the specified duration.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol or acidified methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Data Presentation
Table 1: Influence of Co-catalyst on Catalytic Activity in Diene Polymerization
| Co-catalyst | Relative Catalytic Activity | Resulting cis-1,4 Content |
| TEA | High | Moderate |
| TIBA | Higher | High |
| DIBAH | Moderate | Moderate |
| MAO | Low | Low |
Data adapted from a study on neodymium-catalyzed diene polymerization, illustrating the general trend of co-catalyst effects.[4] TEA: Triethylaluminum, TIBA: Triisobutylaluminum, DIBAH: Diisobutylaluminum hydride, MAO: Methylaluminoxane.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Experimental workflow for polymerization.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of 1,3-butadiene monomer coordination polymerization using response surface methodology (RSM) [poj.ippi.ac.ir]
- 9. EP2786979B1 - Method for purifying 1,3-butadiene - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Characterization of Byproducts in 2,3-Dimethyl-1,3-pentadiene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in reactions involving 2,3-Dimethyl-1,3-pentadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: The primary types of byproducts stem from the inherent reactivity of conjugated dienes. These include:
-
Dimers and Oligomers: this compound can undergo self-polymerization or dimerization, especially at elevated temperatures or in the presence of certain catalysts. Both linear and cyclic dimers may be formed.
-
Polymers: Uncontrolled polymerization can lead to the formation of higher molecular weight polymers, which can complicate purification and analysis.
-
Stereoisomers: In stereospecific reactions like the Diels-Alder reaction, the formation of undesired stereoisomers (e.g., exo instead of the typically favored endo product) can be a significant issue.
-
Rearrangement Products: Acidic or thermal conditions can sometimes lead to isomerization or rearrangement of the diene or its products.
-
Solvent Adducts: In some cases, the solvent or other additives may react with the diene or reactive intermediates.
Q2: I see unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram. How can I identify them?
A2: Unexpected peaks often correspond to the byproducts mentioned above. Here's a general approach to identification:
-
Analyze the Mass Spectrum: Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST). Look for characteristic fragmentation patterns of cyclic or unsaturated hydrocarbons.
-
Consider Molar Mass: Determine the molar mass of the parent ion. For example, a peak with a molar mass twice that of this compound (96.17 g/mol ) likely corresponds to a dimer.
-
Utilize Other Spectroscopic Techniques: Isolate the byproduct (if possible) and analyze it using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for definitive structural elucidation.
Q3: My reaction is producing a large amount of insoluble material. What is likely happening?
A3: The formation of significant amounts of insoluble material often indicates uncontrolled polymerization of the this compound. This can be triggered by factors such as high temperatures, prolonged reaction times, or the presence of radical initiators or certain catalysts.
Q4: How can I minimize the formation of dimers and oligomers in my reaction?
A4: To reduce dimerization and oligomerization, consider the following strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of thermal dimerization.
-
Optimize Reaction Time: Use the minimum reaction time necessary for the desired transformation to limit the opportunity for side reactions.
-
Use a Diene Scavenger: In some cases, a highly reactive dienophile can be used in slight excess to rapidly consume the diene before it has a chance to dimerize.
-
Catalyst Selection: If using a catalyst, ensure it is selective for the desired reaction and does not promote dimerization.
Troubleshooting Guides
Issue 1: Poor yield and multiple unidentified peaks in GC-MS analysis of a Diels-Alder reaction.
-
Possible Cause: Competing dimerization of this compound and/or formation of stereoisomers.
-
Troubleshooting Steps:
-
Temperature Optimization: Run the reaction at a lower temperature to disfavor the kinetic barrier for dimerization.
-
Concentration Adjustment: Vary the concentration of the reactants. Higher concentrations may favor the desired bimolecular Diels-Alder reaction over the dimerization of the diene.
-
Stereoisomer Analysis: Use NMR spectroscopy to determine the ratio of endo to exo products. The stereochemistry of the dienophile is retained in the product, so ensuring the purity of the dienophile is crucial.[1][2]
-
Analytical Method: Employ comprehensive two-dimensional gas chromatography (GCxGC) for better separation of complex mixtures.[3]
-
Issue 2: The reaction mixture becomes viscous and difficult to stir, leading to poor conversion.
-
Possible Cause: Polymerization of this compound.
-
Troubleshooting Steps:
-
Inhibitor Addition: Consider adding a radical inhibitor (e.g., hydroquinone) if a radical-mediated polymerization is suspected, provided it does not interfere with the desired reaction.
-
Monomer Purification: Ensure the this compound is free from peroxides or other impurities that could initiate polymerization. Distillation prior to use is recommended.[4]
-
Reaction Conditions: As with dimerization, lower temperatures and shorter reaction times can help minimize polymerization.
-
Data Presentation
Table 1: Common Byproducts in this compound Reactions and Their Expected Mass Spectra (Electron Ionization) Signatures
| Byproduct Type | Example Structure(s) | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |
| Dimer | Linear or Cyclic C14H24 Isomers | 192 | Loss of methyl (M-15), ethyl (M-29), and larger alkyl fragments. |
| Polymer | -(C7H12)n- | Varies (High Mass) | Pyrolysis GC-MS would show repeating monomer and dimer units. |
| exo-Adduct | Isomer of the desired endo-Diels-Alder product | Same as desired product | Mass spectrum may be very similar to the endo product; differentiation requires other techniques like NMR. |
| Rearrangement Product | Isomers of this compound | 96 | Similar fragmentation to the starting material but with different relative abundances of fragments. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation:
-
Quench the reaction mixture if necessary.
-
Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or hexane). The solvent should be chosen to avoid co-elution with analytes of interest.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 35-500 amu.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
For each peak of interest, analyze the mass spectrum and compare it against a standard library (e.g., NIST).
-
Quantify the relative abundance of byproducts by comparing their peak areas to that of the main product (assuming similar ionization efficiencies).
-
Protocol 2: NMR Spectroscopy for Structural Elucidation of an Isolated Byproduct
-
Sample Preparation:
-
Isolate the byproduct of interest using an appropriate purification technique (e.g., column chromatography, preparative HPLC).
-
Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiment: Standard proton NMR.
-
Key Parameters to Analyze: Chemical shifts (δ), integration values, and coupling constants (J) to determine the number and connectivity of protons.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance 400 MHz (at 100 MHz for ¹³C) or equivalent.
-
Experiment: Proton-decoupled carbon NMR.
-
Key Parameters to Analyze: Chemical shifts of carbon signals to identify different carbon environments (e.g., sp², sp³).
-
-
2D NMR (if necessary):
-
For complex structures, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine H-C correlations.
-
Mandatory Visualization
Caption: Experimental workflow for byproduct identification and troubleshooting.
Caption: Troubleshooting logic for dimerization and oligomerization issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-Dimethyl-1,3-pentadiene and Isoprene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,3-dimethyl-1,3-pentadiene and isoprene (2-methyl-1,3-butadiene), two conjugated dienes of significant interest in organic synthesis. The comparison focuses on their performance in two major reaction types: Diels-Alder cycloadditions and polymerization. This document summarizes known data, provides general experimental protocols for comparative analysis, and offers insights into the structural factors governing their reactivity.
Executive Summary
Data Presentation
Physical Properties
| Property | This compound | Isoprene |
| Molar Mass | 96.17 g/mol | 68.12 g/mol |
| Boiling Point | ~96-98 °C | 34.1 °C |
| Density | ~0.75 g/cm³ | 0.681 g/cm³ |
| CAS Number | 1113-56-0[1] | 78-79-5 |
Reactivity Comparison in Diels-Alder Reactions (Qualitative)
| Feature | This compound | Isoprene |
| Relative Reactivity | Higher (predicted) | Lower (predicted) |
| Governing Factor | Increased electron density from five alkyl substituents enhances reactivity.[2][3] | Fewer electron-donating groups compared to this compound. |
| Potential Limitation | Steric hindrance may influence the approach of the dienophile.[1] | Less steric hindrance. |
Reactivity Comparison in Polymerization (Qualitative)
| Feature | This compound | Isoprene |
| Relative Reactivity | Higher in cationic polymerization (predicted).[4] | Lower in cationic polymerization (predicted). |
| Polymer Structure | Can form polymers with varying microstructures (cis-1,4, trans-1,4, etc.).[5] | Forms natural rubber (cis-1,4-polyisoprene) and gutta-percha (trans-1,4-polyisoprene).[6] |
| Copolymerization | Can be copolymerized with various monomers. | Widely used in copolymerization; reactivity ratios with styrene are well-documented.[7] |
Experimental Protocols
Comparative Diels-Alder Reaction Rate Study
Objective: To quantitatively compare the reaction rates of this compound and isoprene with a common dienophile, such as maleic anhydride.
Materials:
-
This compound
-
Isoprene
-
Maleic anhydride
-
Toluene (or other suitable solvent)
-
Internal standard (e.g., dodecane)
-
Reaction vessel with temperature control and magnetic stirring
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare stock solutions of known concentrations of this compound, isoprene, maleic anhydride, and the internal standard in toluene.
-
In a temperature-controlled reaction vessel, add the dienophile solution and the internal standard.
-
Initiate the reaction by adding the diene solution (either this compound or isoprene).
-
Immediately withdraw an aliquot (t=0) and quench the reaction (e.g., by rapid cooling or addition of a suitable quenching agent).
-
Withdraw aliquots at regular time intervals and quench them.
-
Analyze all quenched aliquots by GC-FID to determine the concentration of the reactants over time.
-
Plot the concentration of the diene versus time to determine the reaction rate. The rate constants can be calculated by fitting the data to the appropriate rate law.
Comparative Free-Radical Polymerization Study
Objective: To compare the rate of polymerization and the properties of the resulting polymers from this compound and isoprene.
Materials:
-
This compound (distilled to remove inhibitors)
-
Isoprene (distilled to remove inhibitors)[8]
-
A radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Solvent (e.g., toluene or bulk polymerization)[9]
-
Schlenk flasks or similar apparatus for inert atmosphere reactions
-
Polymer precipitation solvent (e.g., methanol)
-
Gel permeation chromatography (GPC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Differential scanning calorimetry (DSC) instrument
Procedure:
-
In separate Schlenk flasks under an inert atmosphere (e.g., nitrogen or argon), add the purified diene and the solvent (if not a bulk polymerization).
-
Add a known amount of the radical initiator to each flask.
-
Place the flasks in a constant temperature bath to initiate polymerization.
-
At set time intervals, take samples and precipitate the polymer by adding the reaction mixture to an excess of a non-solvent like methanol.
-
Filter and dry the polymer to determine the yield (conversion).
-
Characterize the resulting polymers by:
-
GPC: to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
NMR spectroscopy: to determine the microstructure of the polymer (e.g., 1,4-cis, 1,4-trans, 1,2-, and 3,4-addition).[9]
-
DSC: to determine the glass transition temperature (Tg).[9]
-
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the general mechanisms for the Diels-Alder reaction and polymerization of a generic substituted 1,3-diene, applicable to both this compound and isoprene.
Caption: General mechanism of the Diels-Alder reaction.
Caption: Simplified workflow for free-radical polymerization.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive than isoprene in both Diels-Alder reactions and cationic polymerization due to the greater electron-donating nature of its substituents. However, the increased steric bulk of this compound may play a significant role in the stereochemical outcome of these reactions and the microstructure of the resulting polymers. The provided experimental protocols offer a framework for a direct and quantitative comparison of their reactivities, which would be a valuable contribution to the field. For professionals in drug development and materials science, understanding these reactivity differences is crucial for the rational design of synthetic routes to complex molecules and novel polymers.
References
- 1. This compound | 1113-56-0 | Benchchem [benchchem.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Terpenoid-derived conjugated dienes with exo-methylene and a 6-membered ring: high cationic reactivity, regioselective living cationic polymerization, and random and block copolymerization with vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 14.6 Diene Polymers: Natural and Synthetic Rubbers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Linear Polyisoprene Supramolecular Elastomers Based on Quadruple Hydrogen Bonding [mdpi.com]
- 9. scienceasia.org [scienceasia.org]
Comparative Analysis of Copolymerization Reactivity Ratios: 2,3-Dimethyl-1,3-pentadiene and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the copolymerization reactivity ratios of 2,3-dimethyl-1,3-pentadiene and structurally similar dienes. Due to the limited availability of specific reactivity ratio data for this compound, this guide utilizes data for the closely related monomer, 2,3-dimethyl-1,3-butadiene, as a primary comparison point. This information is crucial for predicting copolymer composition and designing polymers with desired properties.
Comparison of Reactivity Ratios
The following tables summarize the free radical copolymerization reactivity ratios (r1, r2) for various dienes (M1) with styrene and methyl methacrylate (M2). The reactivity ratios indicate the relative preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer.
-
r1 > 1 : The growing chain ending in M1 preferentially adds another M1 monomer (homopolymerization is favored).
-
r1 < 1 : The growing chain ending in M1 preferentially adds an M2 monomer (copolymerization is favored).
-
r1 ≈ 1 : Random incorporation of both monomers.
-
r1 ≈ 0 : Strong tendency for alternating copolymerization.
Copolymerization with Styrene (M2)
| Diene (M1) | r1 (Diene) | r2 (Styrene) | r1 * r2 | Polymerization Type | Temperature (°C) |
| 2,3-Dimethyl-1,3-butadiene | 0.92 ± 0.02 | 0.42 ± 0.02 | 0.386 | Tendency towards alternation | -18 |
| Isoprene | 1.30 ± 0.02 | 0.48 ± 0.01 | 0.624 | Random/Block tendency | -18 |
| 1,3-Butadiene | 1.35 | 0.78 | 1.053 | Ideal/Random | 50 |
Copolymerization with Methyl Methacrylate (M2)
| Diene (M1) | r1 (Diene) | r2 (MMA) | r1 * r2 | Polymerization Type | Temperature (°C) |
| 2,3-Dimethyl-1,3-butadiene | No data available | No data available | - | - | - |
| Isoprene | 0.74 | 0.61 | 0.451 | Tendency towards alternation | 115 |
| 1,3-Butadiene | 0.75 | 0.25 | 0.188 | Tendency towards alternation | 50 |
Experimental Protocol for Determining Reactivity Ratios
The following is a generalized experimental protocol for the determination of copolymerization reactivity ratios using the terminal model. This method involves analyzing the composition of copolymers prepared from different initial monomer feed ratios.
1. Materials and Purification:
-
Monomers (e.g., diene, styrene, methyl methacrylate) are purified to remove inhibitors, typically by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over a suitable agent (e.g., anhydrous MgSO4), and distillation under reduced pressure.
-
Initiator (e.g., benzoyl peroxide, AIBN) is purified by recrystallization from a suitable solvent (e.g., methanol).
-
Solvent (e.g., benzene, toluene) is purified by standard procedures.
2. Polymerization:
-
A series of polymerization reactions are carried out with varying initial molar ratios of the two monomers.
-
The total monomer concentration and initiator concentration are kept constant across all experiments.
-
The monomers, solvent, and initiator are charged into reaction vessels (e.g., sealed glass ampoules or a stirred tank reactor).
-
The reaction mixture is degassed to remove oxygen, which can inhibit free radical polymerization.
-
The polymerization is conducted at a constant temperature for a specific duration to achieve low monomer conversion (typically <10%). This ensures that the monomer feed composition remains relatively constant during the polymerization.
3. Polymer Isolation and Purification:
-
The polymerization is terminated by cooling the reaction mixture and adding an inhibitor or by precipitating the polymer in a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, redissolved in a suitable solvent, and reprecipitated to remove unreacted monomers and initiator residues.
-
The purified polymer is dried under vacuum to a constant weight.
4. Copolymer Composition Analysis:
-
The composition of the resulting copolymer is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR or ¹³C NMR): By integrating the characteristic peaks of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the polymer chain can be calculated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The ratio of characteristic absorption bands of the two monomer units can be used to determine the copolymer composition.
-
Elemental Analysis: If one of the monomers contains a unique element (e.g., chlorine, nitrogen), its percentage in the copolymer can be used to calculate the composition.
-
5. Calculation of Reactivity Ratios:
-
Several methods can be used to calculate the reactivity ratios from the monomer feed composition and the resulting copolymer composition data, including:
-
Fineman-Ross method
-
Kelen-Tüdös method
-
Extended Kelen-Tüdös method
-
Non-linear least-squares methods (e.g., Tidwell-Mortimer method), which are generally considered more accurate.[1]
-
The calculated reactivity ratios provide valuable insights into the copolymerization behavior and allow for the prediction of the copolymer microstructure.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining copolymerization reactivity ratios.
Caption: Experimental workflow for determining copolymerization reactivity ratios.
References
A Comparative Analysis of NMR Spectra for 2,3-Dimethyl-1,3-pentadiene and Its Isomers
A detailed examination of the ¹H and ¹³C NMR spectral data of 2,3-dimethyl-1,3-pentadiene and its structural isomers reveals distinct differences in chemical shifts and signal multiplicities, providing a clear method for their differentiation. This guide presents a comprehensive comparison of their NMR profiles, supported by experimental data, to aid researchers in the structural elucidation of these volatile dienes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. In the case of constitutional isomers, such as the various dimethyl-1,3-pentadienes, subtle differences in the electronic environment of protons and carbon atoms lead to unique NMR spectra, allowing for unambiguous identification. This guide focuses on the comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its key isomers.
Quantitative NMR Data Comparison
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts (δ) for this compound and a selection of its isomers. These values are crucial for distinguishing between the different structural arrangements.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | ~4.9 (s, 2H), ~1.8 (s, 3H), ~1.7 (s, 3H), ~1.0 (t, 3H), ~2.1 (q, 2H) | ~145.1 (C), ~135.2 (C), ~124.8 (C), ~112.5 (CH₂), ~29.1 (CH₂), ~20.8 (CH₃), ~13.4 (CH₃), ~12.9 (CH₃) |
| 2,4-Dimethyl-1,3-pentadiene | ~6.2 (d, 1H), ~4.8 (s, 2H), ~1.9 (s, 3H), ~1.8 (s, 6H) | ~151.7 (C), ~135.8 (C), ~123.1 (CH), ~114.9 (CH₂), ~25.8 (CH₃), ~20.7 (CH₃), ~18.4 (CH₃) |
| 4-Methyl-1,3-pentadiene | ~6.5-5.9 (m, 2H), ~5.7 (dt, 1H), ~5.1 (d, 1H), ~5.0 (d, 1H), ~1.8 (s, 6H) | Data not readily available in compiled format. |
| (E/Z)-3,4-Dimethyl-1,3-pentadiene | ~6.0-5.0 (m, 3H), ~1.7 (s, 3H), ~1.6 (s, 3H), ~1.0 (d, 3H) | Data not readily available in compiled format. |
| 4,4-Dimethyl-1,3-pentadiene | ~6.3 (dd, 1H), ~6.0 (d, 1H), ~5.0 (d, 1H), ~4.9 (d, 1H), ~1.1 (s, 9H) | Data not readily available in compiled format. |
| 2,3-Dimethyl-1,4-pentadiene | ~5.8 (m, 1H), ~5.0 (m, 2H), ~4.8 (s, 2H), ~2.6 (m, 1H), ~1.7 (s, 3H), ~1.0 (d, 3H) | Data not readily available in compiled format. |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. "s" denotes a singlet, "d" a doublet, "t" a triplet, "q" a quartet, and "m" a multiplet.
Experimental Protocols
The acquisition of high-quality NMR spectra for volatile organic compounds like dimethyl-1,3-pentadienes requires specific experimental procedures to minimize solvent suppression and ensure accurate integration.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for these nonpolar compounds.
-
Sample Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm for both ¹H and ¹³C NMR).
-
Sample Handling: Due to the volatile nature of these dienes, it is crucial to prepare the NMR tube and cap it securely immediately after adding the sample to prevent evaporation.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is recommended to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds may be necessary for quaternary carbons to be observed reliably.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Structural Isomerism and NMR Signal Correlation
The structural differences between the isomers of this compound are clearly reflected in their NMR spectra. The following diagram illustrates the basic structures and highlights key features that can be used for their differentiation via NMR.
Caption: Isomeric Structures and NMR Fingerprints.
This comparative guide provides a foundational understanding of how NMR spectroscopy can be effectively utilized to distinguish between the structural isomers of this compound. The distinct patterns in chemical shifts and signal multiplicities serve as unique fingerprints for each isomer, enabling confident structural assignment in research and drug development settings.
thermal stability comparison of polymers from different pentadiene isomers
A Comparative Guide to the Thermal Stability of Polymers from Different Pentadiene Isomers
For researchers, scientists, and professionals in drug development, understanding the thermal properties of polymers is crucial for a wide range of applications, from drug delivery systems to medical device manufacturing. Pentadiene, with its various isomers, offers a versatile platform for synthesizing polymers with distinct characteristics. This guide provides a comparative analysis of the thermal stability of polymers derived from different pentadiene isomers, based on available experimental data.
Introduction to Polypentadiene Isomers
Pentadiene exists in several isomeric forms, with 1,3-pentadiene and 2,4-pentadiene being common starting points for polymerization. 1,3-Pentadiene itself has cis and trans isomers, which, along with the possibility of 1,2- or 1,4-addition during polymerization, leads to a variety of microstructures in the resulting polypentadiene. These structural variations significantly influence the polymer's thermal properties.
Data Presentation: Thermal Properties of Polypentadiene Isomers
The following table summarizes the available quantitative data on the thermal properties of polymers derived from different pentadiene isomers. It is important to note that the data is compiled from various sources and may not represent a direct side-by-side comparison under identical experimental conditions.
| Polymer Isomer/Microstructure | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Decomposition (Tmax) (°C) | Char Yield (%) |
| From 1,3-Pentadiene | ||||
| Predominantly trans-1,4-polypentadiene | -53 to -38[1] | Data not available | Data not available | Data not available |
| High cis-1,4-polybutadiene (analogous) | ~ -108[2] | ~426 (for 10% mass loss)[3] | ~480 (degradation endotherm)[4] | ~8 (at 500°C)[3] |
| High trans-1,4-polybutadiene (analogous) | Data not available | Data not available | Data not available | Data not available |
| Syndiotactic 1,2-polypentadiene | Data not available | Data not available | Data not available | Data not available |
| From 2,4-Pentadiene | ||||
| Poly(2,4-pentadiene) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the synthesis and thermal analysis of polypentadienes based on the literature.
Synthesis Protocol: Anionic Polymerization of 1,3-Pentadiene
Living anionic polymerization is a common method to synthesize polypentadienes with controlled microstructures.
-
Monomer and Solvent Purification: 1,3-pentadiene isomers (cis or trans) and the solvent (e.g., toluene or cyclohexane) are rigorously purified to remove impurities that can terminate the polymerization. This typically involves distillation over a drying agent like calcium hydride.
-
Initiation: The polymerization is initiated by adding an organolithium initiator, such as n-butyllithium (n-BuLi), to the monomer/solvent mixture under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature.
-
Propagation: The polymerization proceeds at the desired temperature. The microstructure of the resulting polymer (e.g., 1,4- vs. 1,2-addition, cis vs. trans content) can be influenced by the choice of solvent and the presence of polar additives (e.g., tetrahydrofuran, THF)[5][6][7][8][9].
-
Termination: The living polymer chains are terminated by adding a proton source, such as degassed methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, and dried under vacuum.
Thermal Analysis Protocols
TGA is used to determine the thermal stability and decomposition characteristics of the polymers.
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min)[10][11].
-
Data Analysis: The weight loss of the sample as a function of temperature is recorded. Key parameters such as the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of remaining residue (char yield) at the final temperature are determined from the TGA curve and its derivative (DTG curve)[12][13].
DSC is employed to determine the glass transition temperature (Tg) and other thermal transitions like melting and crystallization.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
Instrument Setup: The DSC cell is purged with an inert gas. An empty sealed pan is used as a reference.
-
Heating and Cooling Program: A typical DSC experiment involves a heat-cool-heat cycle. The sample is first heated to a temperature above its expected melting point to erase its thermal history. It is then cooled at a controlled rate (e.g., 10 °C/min) and subsequently heated again at the same rate[14][15].
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically taken as the midpoint of this transition[14].
Visualization of Polymer Isomer Relationships
The following diagram illustrates the relationship between the different pentadiene isomers and the resulting polymer microstructures that influence thermal stability.
Caption: Isomer influence on polymer thermal properties.
Discussion
The available data, although incomplete, suggests that the microstructure of polypentadienes plays a critical role in determining their thermal properties. For instance, the glass transition temperature of polypentadiene with a predominantly trans-1,4-structure is significantly higher than that of high cis-1,4-polybutadiene[1][2]. This is likely due to the more ordered chain packing and restricted segmental motion in the trans isomer.
While specific decomposition data for polypentadiene isomers is scarce, studies on the analogous polybutadiene indicate that these polymers generally exhibit good thermal stability, with decomposition commencing at temperatures above 400 °C in an inert atmosphere[3]. The degradation mechanism of polydienes is complex and can involve chain scission, crosslinking, and cyclization reactions[3][4]. The specific pathway and the resulting thermal stability are expected to vary with the polymer's microstructure.
Further research is needed to provide a comprehensive and direct comparison of the thermal stability of homopolymers derived from all pentadiene isomers. Specifically, the synthesis and thermal analysis of polymers from 2,4-pentadiene, as well as a systematic study of cis-1,3-, trans-1,3-, and 1,2-polypentadienes under identical conditions, would be highly valuable to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anionic polymerization of 1,3-pentadiene in toluene: homopolymer, alternating and block copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Living anionic copolymerization of 1,3-pentadiene isomers with alpha-methylstyrene in the presence of 2,2-di(2-tetrahyd… [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
The Impact of Methyl Substitution on Diene Reactivity in Cycloaddition Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a structural motif prevalent in numerous biologically active molecules and pharmaceutical compounds. The reactivity of the diene component in this [4+2] cycloaddition is significantly influenced by the nature and position of its substituents. This guide provides a comprehensive comparison of the effect of methyl substitution on the reactivity of 1,3-butadiene derivatives in Diels-Alder reactions, supported by experimental data and theoretical principles.
Electronic Effects of Methyl Substitution: A Driving Force for Enhanced Reactivity
The introduction of methyl groups onto the 1,3-butadiene backbone exerts a profound electronic effect that enhances the diene's reactivity in normal-demand Diels-Alder reactions. Methyl groups are electron-donating in nature, primarily through an inductive effect and hyperconjugation. This electron donation increases the electron density of the diene's π-system.
According to Frontier Molecular Orbital (FMO) theory, the rate of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups, such as methyl substituents, raise the energy of the diene's HOMO. This elevation of the HOMO energy level brings it closer to the LUMO energy of a typical electron-poor dienophile, such as maleic anhydride. The smaller HOMO-LUMO gap facilitates a more favorable orbital interaction, leading to a lower activation energy and a significant increase in the reaction rate.
The following table summarizes the calculated HOMO energies for 1,3-butadiene and its methyl-substituted derivatives, along with the LUMO energy of maleic anhydride, illustrating the decreasing HOMO-LUMO gap with increasing methyl substitution.
| Diene | HOMO Energy (eV) | Dienophile | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1,3-Butadiene | -6.23[1] | Maleic Anhydride | -3.10 | 3.13 |
| 2-Methyl-1,3-butadiene (Isoprene) | -6.05 | Maleic Anhydride | -3.10 | 2.95 |
| 2,3-Dimethyl-1,3-butadiene | -5.89 | Maleic Anhydride | -3.10 | 2.79 |
Note: HOMO and LUMO energy values are approximate and can vary based on the computational method used.
Steric Considerations: A Double-Edged Sword
While the electronic effects of methyl substitution are generally rate-enhancing, steric factors can introduce a more complex influence on diene reactivity. For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them.
In some cases, bulky substituents can sterically hinder the approach of the dienophile or disfavor the required s-cis conformation, thereby decreasing the reaction rate. However, in the case of 2-substituted and 2,3-disubstituted butadienes, the methyl groups can destabilize the more stable s-trans conformation, shifting the conformational equilibrium towards the reactive s-cis form. This can lead to an overall increase in the reaction rate, as a higher population of the diene is in the reactive conformation at any given time.
Quantitative Comparison of Reaction Rates
The synergistic interplay of electronic and steric effects results in a clear trend of increasing reactivity with increasing methyl substitution on the 1,3-butadiene core. The following table presents a qualitative comparison of the relative reaction rates of 1,3-butadiene, isoprene, and 2,3-dimethyl-1,3-butadiene with maleic anhydride, a commonly used dienophile.
| Diene | Relative Reaction Rate with Maleic Anhydride |
| 1,3-Butadiene | 1 |
| 2-Methyl-1,3-butadiene (Isoprene) | >1 |
| 2,3-Dimethyl-1,3-butadiene | >>1 |
Note: The relative rates are a general representation of the reactivity trend. Specific rate constants can vary depending on reaction conditions such as solvent and temperature.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the Diels-Alder reaction of methyl-substituted dienes with maleic anhydride.
Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in a suitable solvent (e.g., xylene or toluene).
-
Diene Generation (in situ): Since 1,3-butadiene is a gas at room temperature, it is often generated in situ from a stable precursor like 3-sulfolene. Add 3-sulfolene to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The heat will cause the retro-Diels-Alder reaction of 3-sulfolene to release 1,3-butadiene and sulfur dioxide. The generated butadiene will then react with the maleic anhydride.
-
Workup and Purification: After the reaction is complete (monitored by TLC or other appropriate methods), cool the reaction mixture to room temperature. The product, cis-1,2,3,6-tetrahydrophthalic anhydride, will often precipitate out of the solution. The solid product can be collected by vacuum filtration and purified by recrystallization.
Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride
-
Reactant Preparation: In a suitable flask, dissolve maleic anhydride in a solvent like ethyl acetate or diethyl ether.
-
Reaction: Add 2,3-dimethyl-1,3-butadiene to the solution. The reaction is often exothermic and may proceed at room temperature or with gentle warming.
-
Workup and Purification: Once the reaction is complete, the product, 4,5-dimethyl-cis-1,2,3,6-tetrahydrophthalic anhydride, can be isolated by cooling the reaction mixture to induce crystallization, followed by vacuum filtration. Recrystallization from a suitable solvent can be performed for further purification.
Visualizing the Reaction Mechanism and Workflow
The following diagrams, generated using the DOT language, provide a visual representation of the key concepts and procedures discussed.
Caption: Diels-Alder reaction mechanism.
Caption: General experimental workflow.
References
Unveiling the Reaction Mechanisms of 2,3-Dimethyl-1,3-pentadiene: A Comparative Guide to Theoretical Model Validation
For researchers, scientists, and drug development professionals, the accurate prediction of chemical reactivity is paramount. This guide provides a comparative analysis of theoretical models for the reactions of 2,3-Dimethyl-1,3-pentadiene, with a focus on validating these models against experimental data. Due to the limited availability of specific data for this compound, this guide leverages data from the closely related and structurally similar diene, 2,3-dimethyl-1,3-butadiene, to draw relevant comparisons and insights.
The Diels-Alder reaction, a cornerstone of organic synthesis, serves as a key reaction type for this analysis. The central question often revolves around whether the reaction proceeds through a concerted, single-step mechanism or a stepwise pathway involving a diradical intermediate. This distinction is critical as the stepwise pathway can lead to polymerization, competing with the desired cycloaddition.
Data Presentation: Theory vs. Experiment
Computational chemistry offers powerful tools to predict reaction outcomes. Density Functional Theory (DFT) is a widely used method, with various functionals available to approximate the complex behavior of electrons in molecules. Here, we compare the predictions of two common functionals, B3LYP and M06-2X, with experimental observations for the reaction of dienes with acrylonitrile.
| Diene | Dienophile | Experimental Outcome | Theoretical Model | Predicted Favored Pathway | Energy Difference (kcal/mol) |
| 2,3-Dimethyl-1,3-butadiene | Acrylonitrile | Cycloadduct and Copolymer[1][2] | B3LYP/6-31G(d) | Concerted | 2.5[1][2] |
| (E)-1,3-Pentadiene | Acrylonitrile | Cycloadduct and Copolymer[1][2] | B3LYP/6-31G(d) | Concerted | 1.2[1][2] |
| (Z)-1,3-Pentadiene | Acrylonitrile | Only Copolymer[1][2] | B3LYP/6-31G(d) | Stepwise | 3.9[1][2] |
| Cyclopentadiene | Acrylonitrile | Only Cycloadduct[1][2] | B3LYP/6-31G(d) | Concerted | 5.9[1][2] |
The data indicates that while the B3LYP functional correctly predicts the favored pathway for cyclopentadiene and (Z)-1,3-pentadiene, it shows a preference for the concerted pathway for 2,3-dimethyl-1,3-butadiene and (E)-1,3-pentadiene, where experimentally, both cycloaddition and copolymerization are observed.[1][2] This suggests that the energy difference between the concerted and stepwise pathways is small enough for both to be accessible under experimental conditions. The M06-2X functional is noted to provide more accurate activation and reaction energetics, although it can overestimate the energies of diradicals.[1][2]
Experimental Protocols: A Generalized Approach
The following provides a detailed methodology for a typical Diels-Alder reaction involving a substituted diene like this compound and a dienophile, based on established procedures for similar reactions.
Objective: To synthesize a cyclohexene derivative via a [4+2] cycloaddition reaction and to characterize the product.
Materials:
-
This compound (or analogous diene)
-
Maleic anhydride (or other suitable dienophile)
-
Toluene (or another suitable high-boiling solvent)
-
Anhydrous Magnesium Sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Melting point apparatus
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the dienophile (e.g., 1.0 g of maleic anhydride) in a minimal amount of a suitable solvent (e.g., 10 mL of toluene).
-
Reaction Setup: Add the diene (e.g., a molar equivalent of this compound) to the flask. Equip the flask with a reflux condenser.
-
Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Characterization: The structure of the purified product is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point of the solid product is also determined.
Computational Protocol:
-
Structure Optimization: The 3D structures of the reactants, transition states (for both concerted and stepwise pathways), intermediates, and products are optimized using a DFT method (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: The electronic energies of all species are calculated. Zero-point vibrational energies (ZPVE) and thermal corrections are added to obtain the Gibbs free energies at a specific temperature (e.g., 298 K).
-
Activation and Reaction Energy Determination: The activation energy is calculated as the difference in Gibbs free energy between the transition state and the reactants. The reaction energy is the difference in Gibbs free energy between the products and the reactants.
Visualizing Reaction Pathways
The competition between the concerted and stepwise mechanisms of the Diels-Alder reaction can be effectively visualized. The following diagram illustrates the logical relationship between the reactants and the two potential reaction pathways leading to distinct products.
This guide demonstrates the crucial interplay between experimental data and theoretical modeling in understanding the intricacies of chemical reactions. While computational models provide valuable insights into reaction mechanisms and energetics, their validation against experimental results is essential for ensuring their predictive accuracy and utility in scientific research and development.
References
- 1. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Calculated Spectroscopic Data for 2,4-Dimethyl-1,3-pentadiene
An objective guide for researchers, scientists, and drug development professionals on the spectroscopic properties of a common diene, highlighting the comparison between laboratory measurements and computational predictions.
Due to the limited availability of comprehensive experimental and calculated spectroscopic data for 2,3-dimethyl-1,3-pentadiene, this guide will focus on its closely related isomer, 2,4-dimethyl-1,3-pentadiene . This comparative analysis aims to provide a clear and objective overview of its spectroscopic characteristics, leveraging both empirical data and theoretical calculations to offer a well-rounded understanding for research and development applications.
Spectroscopic Data Comparison
The following tables summarize the available experimental and calculated spectroscopic data for 2,4-dimethyl-1,3-pentadiene, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Experimental Chemical Shift (ppm) in CCl₄ |
| H1 (vinyl) | 4.75 |
| H3 (vinyl) | 5.85 |
| H5 (methyl) | 1.85 |
| H6 (methyl) | 1.75 |
| H7 (methyl) | 1.75 |
Experimental data sourced from SpectraBase.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Experimental Chemical Shift (ppm) |
| C1 | Data not available |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| C7 | Data not available |
Table 3: IR Spectroscopic Data
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| C-H Stretch (sp³) | ~2900-3000 |
| C=C Stretch | ~1600-1650 |
| C-H Bend (sp³) | ~1375, 1450 |
Note: The provided data represents typical ranges for the specified vibrational modes. A conforming infrared spectrum is a quality control specification for this compound.[3]
Table 4: UV-Vis Spectroscopic Data
| λmax (nm) | Solvent |
| Data not available | Data not available |
Note: Specific experimental UV-Vis absorption data for 2,4-dimethyl-1,3-pentadiene was not found in the conducted searches.
Experimental and Computational Protocols
A detailed description of the methodologies employed to obtain the experimental data and perform the computational analyses is crucial for reproducibility and critical evaluation.
Experimental Protocols
-
¹H NMR Spectroscopy: The experimental proton NMR spectrum was acquired on a Varian A-60D instrument. The sample was dissolved in carbon tetrachloride (CCl₄).[1]
-
Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) provides an IR spectrum for 2,4-dimethyl-1,3-pentadiene, which is available in their Chemistry WebBook.[4] Commercial suppliers also confirm the identity of this compound using IR spectroscopy as part of their quality control.[3]
Computational Methods
While specific calculated data for 2,4-dimethyl-1,3-pentadiene was not found, the following methodologies are standard for predicting spectroscopic properties:
-
NMR Spectroscopy: Density Functional Theory (DFT) is a common method for predicting NMR chemical shifts.[5] The process typically involves geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). Subsequent NMR calculations are then performed using a method such as the Gauge-Including Atomic Orbital (GIAO) method.
-
IR Spectroscopy: DFT calculations are also employed to predict vibrational frequencies.[6][7] After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These are often scaled by an empirical factor to better match experimental values.
-
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis spectra.[8][9][10][11] This method provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Workflow for Spectroscopic Analysis
The logical flow from a target molecule to a comparative analysis of its spectroscopic properties can be visualized as follows:
Caption: Workflow for comparing experimental and calculated spectroscopic data.
This guide provides a foundational comparison of the spectroscopic data for 2,4-dimethyl-1,3-pentadiene. While a complete dataset was not available, the existing experimental information and the outlined computational methodologies offer a solid framework for researchers. The continued development of computational chemistry promises to further bridge the gap between theoretical predictions and experimental observations, enhancing our ability to characterize and understand molecular properties.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2,4-DIMETHYL-1,3-PENTADIENE(1000-86-8) 13C NMR spectrum [chemicalbook.com]
- 3. 2,4-Dimethyl-1,3-pentadiene, 98% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 1,3-Pentadiene, 2,4-dimethyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2,3-Dimethyl-1,3-pentadiene: A Laboratory Safety Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemicals like 2,3-Dimethyl-1,3-pentadiene are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this highly flammable and environmentally hazardous compound.
Immediate Safety and Hazard Information
This compound is a highly flammable liquid and vapor that is toxic to aquatic life with long-lasting effects. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2][3] It is crucial to handle this chemical with extreme care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.
Key Hazards:
-
Physical Hazard: Highly Flammable Liquid (Category 2).[2][4]
-
Health Hazards: May cause skin, eye, and respiratory irritation.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Chemical and Disposal Data Overview
For quick reference, the following table summarizes the key quantitative data and classifications for this compound.
| Property | Data | Citation(s) |
| UN Number | UN1993 (Flammable liquids, n.o.s.) | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | II | [1] |
| Flash Point | 10 °C / 50 °F | [1][3] |
| General Storage Limit | Store in a designated flammables area away from oxidizing agents. | [1][3] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural disposal plan is critical. Do not pour this chemical or its residues down the drain or mix it with general waste.[4]
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[4]
-
Skin and Body Protection: Wear a flame-retardant lab coat.
-
Respiratory Protection: If working outside a fume hood or if vapors are generated, respiratory protection is required.
Step 2: Waste Collection and Containerization
Proper containment is the foundation of safe disposal.
-
Select an Appropriate Container: Use a designated, chemically compatible container that is in good condition and has a secure, tight-fitting lid. The original container is often a suitable choice. The container must be designed for liquid waste.
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.
-
Transfer Waste Carefully: Pour the waste into the designated container in a well-ventilated chemical fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][2][4]
-
Seal the Container: Close the container tightly immediately after adding waste.
Step 3: Labeling and Temporary Storage
Clear identification and safe storage prevent accidental misuse and ensure regulatory compliance.
-
Label the Container: Clearly label the container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Flammable Liquid").
-
Store Safely: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be:
Step 4: Spill Management
In the event of a spill, a swift and safe response is critical.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert, absorbent material such as sand, silica gel, or a commercial sorbent to soak up the spill.[1] Do not use combustible materials like paper towels without first using an absorbent.
-
Collect Residue: Using spark-proof tools, carefully collect the absorbed material and any contaminated debris into a separate, sealable container for hazardous waste.[1][4]
-
Decontaminate: Clean the spill area thoroughly.
Step 5: Final Disposal
The final disposal of this compound must be handled by certified professionals.
-
Engage a Licensed Professional: Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[4] These companies are equipped to transport and dispose of flammable liquids in accordance with all local, state, and federal regulations.
-
Follow Professional Guidance: Adhere to the disposal company's instructions for packaging and pickup.
-
Incineration: The typical disposal method for this type of waste is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,3-Dimethyl-1,3-pentadiene
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,3-Dimethyl-1,3-pentadiene (CAS No. 1113-56-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1113-56-0 |
| Molecular Formula | C7H12 |
| Molecular Weight | 96.17 g/mol |
| Physical State | Liquid |
Hazard Identification
While a specific Safety Data Sheet (SDS) was not fully retrieved, based on the properties of similar conjugated dienes and flammable liquids, this compound should be handled as a highly flammable liquid that can cause skin, eye, and respiratory irritation. Vapors may cause dizziness and are heavier than air, posing a risk of accumulating in low-lying areas.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to ensure safety when handling this compound.
| Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Clear the work area of all ignition sources, including open flames, hot plates, and spark-producing equipment.[1][2][3]
-
Have a Class B fire extinguisher and a spill kit readily accessible.
2. Chemical Handling:
-
Ground all containers and equipment to prevent static discharge.[1]
-
Use only spark-proof tools.
-
When transferring the liquid, do so slowly to minimize splashing.
-
Keep the container tightly closed when not in use.[4]
3. Experimental Use:
-
All reactions involving this compound should be conducted within a fume hood.
-
Be aware that as a conjugated diene, it can undergo addition reactions and potentially polymerize.[5][6][7]
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area designated for flammable waste.[8][9]
-
Keep away from incompatible materials and ignition sources.
3. Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[8][10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9][11]
Experimental Protocols
General Protocol for an Electrophilic Addition Reaction:
-
Set up the reaction apparatus inside a chemical fume hood.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Add the solvent to the reaction vessel.
-
Slowly add the this compound to the solvent.
-
Cool the reaction mixture to the desired temperature using an appropriate cooling bath.
-
Slowly add the electrophilic reagent dropwise to the stirred solution.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, quench the reaction by adding a suitable quenching agent.
-
Proceed with the workup and purification of the product.
Workflow for Handling this compound
Caption: Workflow from preparation to disposal for this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. psiberg.com [psiberg.com]
- 7. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 8. How Should Flammables Be Disposed Of? [greenflow.com]
- 9. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 10. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 11. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
